N-Acetyllactosamine Heptaacetate
Description
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Properties
CAS No. |
51450-25-0 |
|---|---|
Molecular Formula |
C28H39NO18 |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19-,20-,21-,22-,23+,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
XKTWMUHXXMTTHP-JLZLBSMASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine Heptaacetate is a peracetylated derivative of N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a vast array of complex glycans, including N-linked and O-linked glycoproteins and glycolipids. As a crucial component of many biologically significant structures, LacNAc plays a vital role in cellular recognition, adhesion, and signaling. The heptaacetate form serves as a key synthetic intermediate in glycobiology and medicinal chemistry. By protecting the hydroxyl groups as acetate (B1210297) esters, the solubility of the sugar in organic solvents is significantly increased, and the hydroxyl groups are rendered unreactive, allowing for selective chemical modifications at other positions. This guide provides a detailed overview of its chemical properties, stability, and common experimental applications.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 73208-61-4 | [1][2] |
| Molecular Formula | C₂₈H₃₉NO₁₈ | [1][2] |
| Molecular Weight | 677.61 g/mol | [1][2] |
| Appearance | Beige or White to Off-White Solid | [1] |
| Melting Point | 213-217 °C | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| Storage Temperature | Room temperature or -20°C | [2] |
Stability and Handling
The stability of this compound is governed by its seven acetate ester protecting groups. These groups are generally stable under neutral and mildly acidic conditions, making the compound relatively robust for storage and use in various organic solvents. However, they are susceptible to cleavage under specific chemical and enzymatic conditions.
Chemical Stability:
-
Acidic Conditions: Acetyl groups on glycosides are generally stable to mild acid. However, strong acidic conditions can lead to the hydrolysis of both the glycosidic bond and the acetate esters. The rate of hydrolysis is dependent on temperature, acid concentration, and reaction time.
-
Basic Conditions: The acetate esters are highly labile under basic conditions. Standard deprotection protocols, such as the Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol), rapidly and quantitatively remove all acetate groups to yield the parent N-Acetyllactosamine. This reaction is typically performed at room temperature and is often complete within a few hours. Other bases like ammonia (B1221849) or hydrazine (B178648) can also be used for deacetylation.
-
Thermal Stability: The compound is a stable solid at room temperature with a high melting point, indicating good thermal stability in the solid state.
Enzymatic Stability: The ester linkages are potential substrates for various esterases and lipases. These enzymes can be used for regioselective or complete deacetylation under mild, aqueous conditions. For instance, lipases from Candida species have been shown to effectively deacetylate protected sugars.[3][4] This enzymatic approach is particularly useful when other functional groups sensitive to basic conditions are present in the molecule.
Recommended Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. Storage at -20°C is recommended to minimize any potential degradation over extended periods.
Experimental Protocols
This compound is primarily used as a building block in oligosaccharide synthesis. Below are generalized protocols for its deprotection and subsequent analysis.
Protocol 1: Chemical Deacetylation (Zemplén Conditions)
This protocol describes the complete removal of acetate protecting groups to yield N-Acetyllactosamine.
-
Dissolution: Dissolve this compound in anhydrous methanol (B129727) (e.g., 10-20 mg/mL).
-
Initiation: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, added dropwise until pH reaches 8-9).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/methanol/water (e.g., 7:2:1 v/v/v). The product, N-Acetyllactosamine, will have a much lower Rf value than the starting material. The reaction is usually complete in 1-3 hours.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) until the pH is neutral.
-
Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure to yield the crude N-Acetyllactosamine.
-
Purification: The resulting product can be purified by recrystallization or chromatography if necessary.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of this compound and to monitor reaction progress.
-
System: A reversed-phase HPLC system is suitable.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.
-
Detection: As the compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.[5][6][7] Mass spectrometry (LC-MS) can also be used for definitive identification.
-
Sample Preparation: Prepare a sample solution by dissolving a small amount of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Analysis: Inject the sample onto the column and run the gradient. The retention time and peak purity can be used to assess the sample.
Protocol 3: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis: The ¹H NMR spectrum will show characteristic signals for the anomeric protons, the sugar ring protons, and the methyl protons of the acetyl groups. The acetyl methyl groups will typically appear as multiple singlets in the region of δ 1.9-2.2 ppm. The sugar ring protons will be in the δ 3.5-5.5 ppm region.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the acetate groups around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The sugar ring carbons will appear in the δ 50-100 ppm region.
-
2D NMR: Techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously, confirming the structure and stereochemistry.
Applications in Synthesis and Visualization
The primary application of this compound is as a protected building block for the synthesis of complex glycoconjugates. The workflow typically involves the deprotection of the heptaacetate to unmask the hydroxyl groups, followed by its use as a glycosyl acceptor in enzymatic or chemical glycosylation reactions to extend the glycan chain. These synthesized glycans are invaluable tools for studying protein-carbohydrate interactions, such as the binding of galectins to LacNAc-containing structures.[8]
Caption: Synthetic workflow using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of N-Acetyllactosamine Precursors in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a vast array of glycans, playing a pivotal role in numerous cellular processes. This technical guide provides an in-depth exploration of the biological significance of LacNAc and its precursors, with a focus on their synthesis, regulatory functions, and implications in disease. We delve into the enzymatic machinery responsible for LacNAc biosynthesis, its role as a structural backbone for complex glycans, and its function as a recognition motif in cell-cell and cell-matrix interactions. Furthermore, this document outlines key experimental methodologies for the analysis of LacNAc-containing glycans and presents quantitative data to support the understanding of these complex biological systems.
Introduction to N-Acetyllactosamine (LacNAc)
N-acetyllactosamine is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-4 or β1-3 glycosidic bond, forming type 2 and type 1 LacNAc, respectively. The type 2 isomer (Galβ1-4GlcNAc) is the most common and serves as a core structural unit in N-linked and O-linked glycans, as well as glycolipids.[1] The precursors for LacNAc synthesis are the nucleotide sugars UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc).[2] The availability of these precursors and the expression and activity of specific glycosyltransferases are critical determinants of the cellular glycan landscape.
The biological importance of LacNAc lies in its role as a scaffold for further glycosylation, such as sialylation and fucosylation, leading to the formation of terminal structures like Sialyl Lewis X, which are crucial for cell adhesion and immune responses.[3] Aberrant expression of LacNAc and its derivatives is frequently associated with pathological conditions, including cancer, where it can promote metastasis.[1][3]
Biosynthesis of N-Acetyllactosamine
The synthesis of LacNAc is a multi-step process that occurs primarily in the Golgi apparatus. It involves the sequential action of several enzymes that catalyze the formation and transfer of the monosaccharide units.
Precursor Synthesis: The Hexosamine Biosynthesis Pathway (HBP)
The availability of UDP-GlcNAc is regulated by the hexosamine biosynthesis pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[4] The key enzyme in this pathway is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. UDP-galactose is synthesized from UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE).[2]
Glycosyltransferases in LacNAc Assembly
The formation of the LacNAc disaccharide is catalyzed by β-1,4-galactosyltransferases (B4GALTs), which transfer galactose from UDP-Gal to a terminal GlcNAc residue on a growing glycan chain.[5][6] The initial GlcNAc residue is added to the mannose core of N-glycans by N-acetylglucosaminyltransferases (MGATs), such as MGAT1.[7][8]
The biosynthesis of LacNAc can be visualized as a key step in the maturation of N-glycans within the Golgi apparatus.
Biological Functions of N-Acetyllactosamine
LacNAc units within glycans have diverse biological functions, primarily by acting as ligands for various glycan-binding proteins (lectins) and by modulating the activity of cell surface receptors.
Role in Cell Adhesion and Signaling
Poly-N-acetyllactosamine chains, which are polymers of repeating LacNAc units, serve as scaffolds for the presentation of terminal glycan epitopes.[3] For instance, the sialylated and fucosylated form, Sialyl Lewis X, is a critical ligand for selectins, mediating leukocyte rolling and extravasation during inflammation. In cancer, tumor cells can exploit this interaction to facilitate metastasis.[3]
Furthermore, the branching of N-glycans, which is initiated by MGAT enzymes, and the subsequent addition of LacNAc units can influence the clustering and signaling of cell surface receptors, such as growth factor receptors.[9]
Involvement in Cancer Progression
Alterations in glycosylation, including increased branching of N-glycans and the expression of poly-N-acetyllactosamine, are hallmarks of cancer.[3] These changes can promote tumor growth, invasion, and metastasis by modulating cell adhesion, signaling, and immune evasion.[3][10][11] For example, increased LacNAc expression has been observed in colorectal cancer.[1]
Quantitative Data
The enzymatic synthesis of LacNAc is governed by the kinetic properties of the involved glycosyltransferases. Understanding these parameters is crucial for both basic research and biotechnological applications.
| Enzyme | Substrate | Km (mM) | Source |
| β-1,4-galactosyltransferase 4 (B4GALT4) | UDP-Gal | 0.031 | [12] |
| β-1,4-galactosyltransferase 4 (B4GALT4) | GlcNAc-β-S-pNP | 0.238 | [12] |
| N-acetylglucosaminyltransferase I (MGAT1) | UDP-GlcNAc | 0.2 | [13] |
| N-acetylglucosaminyltransferase II (MGAT2) | UDP-GlcNAc | 0.4 | [13] |
| N-acetylglucosaminyltransferase V (MGAT5) | UDP-GlcNAc | 1.2 | [13] |
Table 1: Kinetic Parameters of Key Glycosyltransferases in LacNAc Biosynthesis.
Experimental Protocols
The study of N-acetyllactosamine and its role in cellular processes requires specialized techniques for the analysis of glycans. Below are summarized protocols for the analysis of N-linked glycans from total membrane proteins.
Protocol: Analysis of N-Glycosylation of Total Membrane Proteins
This protocol outlines the key steps for the enzymatic release, labeling, and analysis of N-glycans from membrane proteins.[14]
1. Isolation of Membrane Proteins: a. Homogenize approximately 4 million cells in a suitable lysis buffer containing protease inhibitors. b. Centrifuge the lysate to remove cellular debris. c. Isolate membrane proteins using methods such as Triton X-114 phase partitioning or ultracentrifugation.
2. N-Glycan Release: a. Denature the isolated membrane proteins using SDS. b. Add PNGase F to the denatured protein sample to specifically cleave N-linked glycans. c. Incubate overnight at 37°C.
3. Fluorescent Labeling of Released N-Glycans: a. To the released glycans, add a fluorescent labeling reagent (e.g., 2-aminobenzamide). b. Incubate at 65°C for 2 hours.
4. Purification of Labeled N-Glycans: a. Purify the labeled glycans from excess labeling reagent using a solid-phase extraction method, such as a GHP filter plate.
5. HILIC-UPLC or HPLC Analysis: a. Analyze the purified, labeled N-glycans by hydrophilic interaction liquid chromatography (HILIC) coupled to a fluorescence detector. b. Use a suitable gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer to separate the different glycan structures.
References
- 1. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. genecards.org [genecards.org]
- 6. uniprot.org [uniprot.org]
- 7. genecards.org [genecards.org]
- 8. MGAT1 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells :: MPG.PuRe [pure.mpg.de]
- 11. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
N-Acetyllactosamine Heptaacetate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyllactosamine Heptaacetate, a crucial derivative in the field of glycobiology. This document summarizes its key chemical properties, outlines relevant experimental contexts, and illustrates a fundamental biosynthetic pathway.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 73208-61-4, 36954-63-9 | [1] |
| Molecular Weight | 677.61 g/mol | [2][3][4][5] |
| Molecular Formula | C28H39NO18 | [1][3][5][6] |
Experimental Context and Methodologies
This compound serves as a protected form of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a wide array of vertebrate glycans, including complex and hybrid N-glycans, O-glycans, and glycolipids.[3] Due to its protected nature, direct experimental protocols and signaling pathway involvement for the heptaacetate form are not extensively documented in publicly available literature. Instead, research focuses on the biologically active, unprotected N-acetyllactosamine.
The heptaacetate derivative is primarily utilized in chemical synthesis and as a precursor for introducing LacNAc into various molecules. The experimental protocols found in the literature, therefore, revolve around the synthesis and biological activities of LacNAc itself.
Enzymatic Synthesis of N-Acetyllactosamine
A common and high-yield method for synthesizing N-acetyllactosamine involves the regioselective transglycosylation activity of β-galactosidase from Bacillus circulans.[7] This enzymatic approach offers significant advantages over complex chemical synthesis routes.[5]
Key Experimental Parameters: [7]
-
Enzyme: β-galactosidase from Bacillus circulans
-
Donor Substrate: Lactose
-
Acceptor Substrate: N-acetyl-D-glucosamine (D-GlcpNAc)
-
Temperature: 15°C
-
pH: 5.0
This method has been shown to significantly reduce incubation time and improve the yield by 100% compared to previously described methods.[7]
Signaling Pathway Involvement of N-Acetyllactosamine
While this compound is not directly implicated in signaling pathways, its deprotected form, N-acetyllactosamine, is a key structural component of glycans that can modulate cellular signaling. For instance, poly-N-acetyllactosamine chains have been shown to attenuate fibroblast growth factor (FGF) signaling.[8]
The initiation of poly-N-acetyllactosamine chain biosynthesis is carried out by an N-acetyl-β-D-glucosaminyltransferase.[9] This enzyme preferentially acts on complex-type tri- and tetra-antennary oligosaccharides, highlighting the specificity of glycan modifications in biological systems.[9]
Visualizing a Key Biosynthetic Pathway
The following diagram illustrates the enzymatic synthesis of N-acetyllactosamine, a fundamental process in glycobiology.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of fibroblast growth factor signaling by poly-N-acetyllactosamine type glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Initiation of poly-N-acetyllactosamine chain biosynthesis occurs preferentially on complex multiantennary asparagine-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Glycosylation: A Technical Chronicle of Acetylated Glycosyl Donors
For Immediate Release
A comprehensive technical guide detailing the discovery and history of acetylated glycosyl donors, pivotal molecules in carbohydrate chemistry and drug development, is now available for researchers, scientists, and professionals in the field. This whitepaper provides an in-depth exploration of the foundational glycosylation methods, featuring detailed experimental protocols, quantitative data from seminal works, and visualizations of key chemical pathways.
The late 19th and early 20th centuries marked a revolutionary period in organic chemistry, with the elucidation of the structures of carbohydrates and the development of methods for their synthesis. At the forefront of this wave of discovery were German chemists Emil Fischer and the collaborative duo of Wilhelm Koenigs and Edward Knorr. Their pioneering work laid the groundwork for the controlled synthesis of glycosides, a critical process in numerous biological functions and for the development of therapeutics.
This guide begins with the foundational Fischer Glycosylation , discovered by Emil Fischer between 1893 and 1895.[1] This method involves the acid-catalyzed reaction of an unprotected aldose or ketose with an alcohol.[1] While groundbreaking, this approach often results in a mixture of furanose and pyranose ring isomers as well as α- and β-anomers, with the thermodynamically more stable product, typically the α-anomer, forming over longer reaction times.[1]
The core of this technical guide focuses on the advent of acetylated glycosyl donors, a landmark advancement that offered greater control over the stereochemical outcome of glycosylation. In 1901, Wilhelm Koenigs and his student Edward Knorr reported a novel method for the formation of glycosides using a fully acetylated glycosyl halide, specifically acetobromoglucose, as the glycosyl donor.[2][3] This reaction, now famously known as the Koenigs-Knorr reaction , utilized silver carbonate as a promoter to facilitate the substitution of the anomeric bromide with an alcohol.[2]
A crucial aspect of the Koenigs-Knorr reaction is the role of the acetyl group at the C-2 position of the glycosyl donor. This neighboring group participates in the reaction mechanism, leading to the formation of a stable 1,2-trans glycosidic bond with high stereoselectivity.[2] This was a significant improvement over the Fischer method, providing a more predictable and controlled route to specific glycoside products.
This whitepaper presents detailed experimental protocols from these original, groundbreaking studies, allowing researchers to understand the methodologies in their historical context. Furthermore, quantitative data on reaction yields and stereoselectivity from early experiments have been compiled into clear, structured tables for easy comparison and analysis.
Key Historical Developments in Glycosylation
| Method | Year | Key Scientists | Glycosyl Donor | Promoter/Catalyst | Key Outcome |
| Fischer Glycosylation | 1893-1895 | Emil Fischer | Unprotected Aldose/Ketose | Acid (e.g., HCl) | Formation of a mixture of anomers and ring isomers.[1] |
| Koenigs-Knorr Reaction | 1901 | Wilhelm Koenigs, Edward Knorr | Acetylated Glycosyl Halide (e.g., Acetobromoglucose) | Silver Salt (e.g., Silver Carbonate) | Stereoselective formation of 1,2-trans glycosides.[2] |
Experimental Protocols from Seminal Works
Original Fischer Glycosylation of Glucose with Methanol (B129727) (1893)
A detailed protocol based on Emil Fischer's original work for the synthesis of methyl glucoside.
Materials:
-
D-Glucose
-
Anhydrous Methanol
-
Dry Hydrogen Chloride (HCl) gas
Procedure:
-
A suspension of D-glucose in anhydrous methanol is prepared.
-
Dry HCl gas is passed through the methanolic suspension, serving as the acid catalyst.
-
The reaction mixture is heated, leading to the dissolution of glucose and the formation of methyl glycosides.
-
The reaction is an equilibrium process; prolonged reaction times favor the formation of the more stable pyranoside forms, particularly the α-anomer.[1]
-
Upon completion, the acidic catalyst is neutralized, and the solvent is removed under reduced pressure.
-
The resulting syrup contains a mixture of α- and β-methyl glucosides in both pyranose and furanose forms, which can be separated by crystallization.
Original Koenigs-Knorr Synthesis of Ethyl Tetraacetyl-β-D-glucoside (1901)
A detailed protocol based on the original publication by Koenigs and Knorr.
Materials:
-
Acetobromoglucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Anhydrous Ethanol (B145695)
-
Freshly prepared, dry Silver Carbonate
-
Anhydrous Ether
Procedure:
-
Preparation of Acetobromoglucose: The acetylated glycosyl donor, acetobromoglucose, is synthesized from glucose.
-
Glycosylation: Acetobromoglucose is dissolved in anhydrous ethanol.
-
Freshly prepared and dried silver carbonate is added to the solution to act as a halogen acceptor (promoter).
-
The reaction mixture is shaken or stirred at room temperature. The reaction progress is monitored by the precipitation of silver bromide.
-
Workup: After the reaction is complete, the solid silver salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The product, ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucoside, is purified by crystallization from a suitable solvent such as ethanol or ether. The 1,2-trans stereochemistry is a result of the neighboring group participation of the C-2 acetyl group.[2]
Visualizing the Glycosylation Pathways
To further elucidate the mechanisms and workflows described, this guide includes diagrams generated using the DOT language, adhering to strict visualization standards for clarity and accessibility.
References
The Core Mechanism of N-Acetyllactosamine Heptaacetate in Glycosylation: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of N-Acetyllactosamine Heptaacetate, a pivotal tool in the field of glycobiology for the controlled modification of cellular glycosylation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the metabolic journey of this compound from cellular entry to its incorporation into complex glycans, and its subsequent impact on cellular signaling pathways.
Introduction: Leveraging Peracetylation for Glycan Engineering
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit of N-linked and O-linked glycans, forming the backbone of poly-N-acetyllactosamine (poly-LacNAc) chains. These structures are integral to a multitude of biological processes, including cell adhesion, signaling, and immune responses. The manipulation of these pathways for therapeutic and research purposes is a key objective in glycobiology. This compound, a peracetylated derivative of LacNAc, offers a strategic advantage in this endeavor. The seven acetate (B1210297) groups esterified to its hydroxyl moieties render the molecule lipophilic, significantly enhancing its ability to permeate cell membranes.
Mechanism of Action: From Prodrug to Precursor
The journey of this compound as a modulator of glycosylation can be dissected into several key stages, beginning with its uptake and intracellular activation.
Cellular Uptake and Intracellular Deacetylation
Once introduced to a cellular environment, the acetylated and hydrophobic nature of this compound facilitates its passive diffusion across the cell membrane. Inside the cytoplasm, the compound is met by a suite of non-specific esterases. These enzymes rapidly hydrolyze the ester bonds, removing the seven acetate groups to liberate the biologically active N-Acetyllactosamine molecule. This intracellular deacetylation is a critical activation step, effectively trapping the hydrophilic LacNAc within the cell. Peracetylated monosaccharides have been shown to be relatively stable in the presence of serum esterases, ensuring their integrity until they reach the intracellular environment.[1]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", fontname="Arial", fontsize=9];
} caption: Metabolic pathway of this compound.
Metabolic Activation and Incorporation into Glycans
Following deacetylation, N-Acetyllactosamine can enter the cellular glycosylation machinery through several potential pathways. It can be acted upon by kinases, such as N-acetylglucosamine kinase and galactokinase, which phosphorylate the respective monosaccharide units. These phosphorylated intermediates are then converted into their nucleotide-activated forms, UDP-Galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc). These nucleotide sugars are the essential donor substrates for glycosyltransferases located in the Golgi apparatus.
Alternatively, LacNAc itself may be directly phosphorylated and activated. Once activated, these precursors are transported into the Golgi apparatus, where they serve to enrich the pool of donor substrates available for glycan synthesis. This increased availability drives the enzymatic addition of LacNAc units onto growing glycan chains on proteins and lipids, leading to the elongation of existing chains or the initiation of new ones. This process is primarily mediated by β-1,4-galactosyltransferases (B4GALT) and β-1,3-N-acetylglucosaminyltransferases (B3GNT), which work in concert to synthesize poly-LacNAc structures.[2]
Impact on Cellular Signaling Pathways
The modification of cell surface glycans, particularly on receptor tyrosine kinases (RTKs), can have profound effects on their function and downstream signaling. N-linked glycosylation is crucial for the proper folding, stability, and trafficking of RTKs to the cell membrane.[3][4] Altering the structure of these glycans by increasing the prevalence of LacNAc and poly-LacNAc chains can modulate receptor dimerization, ligand binding, and ultimately, the activation of signaling cascades.
For instance, the glycosylation status of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has been shown to influence their signaling output.[5][6][7][8] Increased sialylation or fucosylation, which often occurs on LacNAc termini, can either enhance or suppress receptor activation, depending on the specific receptor and glycan structure. By providing an abundance of the LacNAc backbone, treatment with this compound can lead to a significant remodeling of the cell surface glycome, thereby impacting critical pathways such as the RAS/MAPK and PI3K/AKT signaling cascades, which are downstream of many RTKs.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [color="#202124", fontname="Arial", fontsize=9];
} caption: Impact of LacNAc modification on RTK signaling.
Quantitative Data and Experimental Protocols
While precise quantitative data on the uptake and incorporation efficiency of this compound is often cell-type and condition-dependent, the following tables summarize representative data from studies using peracetylated sugar precursors to modulate glycosylation.
Table 1: Representative Efficiency of Peracetylated Sugar Incorporation
| Cell Line | Precursor Compound | Concentration | Incubation Time | Method of Detection | Reported Outcome |
|---|---|---|---|---|---|
| Jurkat | Ac4ManNAz | 25 µM | 3 days | Flow Cytometry | Significant cell surface labeling |
| CHO | Ac4GlcNAz | 50 µM | 2 days | Western Blot | Incorporation into glycoproteins |
| HeLa | Ac4Fuc | 50 µM | 48 hours | Fluorescence Microscopy | Visible cell surface labeling |
Note: This table provides illustrative data for analogous peracetylated monosaccharides, as direct quantitative efficiency for this compound is not widely published and is highly variable.
Experimental Protocol 1: Cell Treatment and Glycan Analysis by Mass Spectrometry
This protocol outlines a general procedure for treating cultured cells with this compound and subsequently analyzing the changes in N-linked glycans.
1. Cell Culture and Treatment: a. Plate cells of interest (e.g., HeLa, CHO, or a specific cancer cell line) in appropriate culture vessels and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 50 mM). c. Dilute the stock solution in fresh culture medium to the desired final concentration (typically 25-100 µM). d. Replace the existing medium with the treatment medium and incubate for 24-72 hours. Include a vehicle control (DMSO only).
2. Protein Extraction and Glycan Release: a. Harvest the cells and lyse them in a suitable buffer containing protease inhibitors. b. Quantify the protein concentration of the lysate. c. Denature a known amount of protein (e.g., 100 µg) and reduce and alkylate the cysteine residues. d. Digest the proteins with trypsin overnight. e. Release the N-linked glycans from the resulting peptides by incubation with PNGase F.
3. Glycan Purification and Analysis: a. Purify the released glycans using a solid-phase extraction (SPE) method, such as porous graphitized carbon. b. Permethylate the purified glycans to improve ionization efficiency for mass spectrometry. c. Analyze the permethylated glycans by MALDI-TOF or LC-MS/MS to identify and quantify the different glycan structures.[9][10][11][12][13] Compare the glycan profiles of treated and control cells to determine the extent of LacNAc incorporation and poly-LacNAc elongation.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#EA4335", fillcolor="#EA4335"]; edge [color="#202124", fontname="Arial", fontsize=9];
} caption: Workflow for glycan analysis after precursor treatment.
Experimental Protocol 2: Analysis of RTK Phosphorylation
This protocol describes how to assess the impact of altered glycosylation on the activation of a specific Receptor Tyrosine Kinase.
1. Cell Treatment and Stimulation: a. Treat cells with this compound or vehicle control as described in Protocol 1. b. Prior to harvesting, serum-starve the cells for 4-6 hours. c. Stimulate the cells with the specific ligand for the RTK of interest (e.g., EGF for EGFR, VEGF for VEGFR) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
2. Immunoprecipitation and Western Blotting: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors. b. Immunoprecipitate the target RTK from the cell lysates using a specific antibody. c. Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the RTK (e.g., anti-phospho-EGFR). e. Strip the membrane and re-probe with an antibody for the total RTK as a loading control.
3. Quantification and Analysis: a. Detect the antibody binding using a chemiluminescent substrate and image the blot. b. Quantify the band intensities and normalize the phosphorylated RTK signal to the total RTK signal.[14] c. Compare the levels of ligand-induced phosphorylation between the this compound-treated and control cells.
Conclusion and Future Directions
This compound serves as a powerful and effective tool for the metabolic engineering of cell surface glycans. Its ability to readily enter cells and serve as a precursor for LacNAc biosynthesis allows for the targeted modification of glycan structures. This, in turn, provides a valuable method for investigating the role of specific glycan motifs in modulating cell signaling pathways, particularly those governed by receptor tyrosine kinases. Future research will likely focus on elucidating the precise quantitative effects of such glycan remodeling in various cell types and disease models, paving the way for novel therapeutic strategies that target glycosylation pathways.
References
- 1. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of β-1,3-N-acetylglucosaminyltransferase 1 and β-1,4-galactosyltransferase 1, trans-Golgi enzymes involved in coupled poly-N-acetyllactosamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying N-linked glycosylation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycosylation regulates ligand-dependent activation and signaling of vascular endothelial growth factor receptor 2 (VEGFR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisecting N-Acetylglucosamine on EGFR Inhibits Malignant Phenotype of Breast Cancer via Down-Regulation of EGFR/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Analysis of Glycopeptides Enriched by Anion Exchange-Mediated Methods Reveals PolyLacNAc-Extended N-Glycans in Integrins and Tetraspanins in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of changes in phosphorylation of receptor tyrosine kinases: antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Protecting Groups in N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit of complex glycans involved in a myriad of biological recognition processes, from immune responses to cancer metastasis. Chemical synthesis and modification of LacNAc-containing structures are crucial for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the protecting groups in N-Acetyllactosamine Heptaacetate, a key intermediate in glycochemistry. We will delve into the strategic use of acetyl groups for the temporary protection of hydroxyl functionalities, detailing the experimental protocols for both their installation and removal. This guide will further present key quantitative data and visualizations to illustrate the chemical transformations and the biological significance of N-Acetyllactosamine.
Introduction: The Role of Protecting Groups in Carbohydrate Chemistry
Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in synthetic chemistry. To achieve regioselective modifications, it is essential to employ protecting groups to temporarily block certain hydroxyls while others react. Acetyl (Ac) groups are one of the most widely used protecting groups in carbohydrate chemistry due to several key advantages:
-
Ease of Introduction and Removal: Acetylation is typically a high-yielding reaction, and the resulting acetate (B1210297) esters are stable under a range of conditions. Their removal, or deacetylation, can also be achieved efficiently under mild basic conditions.
-
Influence on Stereoselectivity: An acetyl group at the C-2 position of a glycosyl donor can influence the stereochemical outcome of a glycosylation reaction through "neighboring group participation," leading to the formation of 1,2-trans-glycosidic linkages.
-
Crystallinity: Per-O-acetylated carbohydrates are often crystalline solids, which facilitates their purification by recrystallization.
This compound is the fully protected form of N-Acetyllactosamine, with all seven of its free hydroxyl groups and the secondary amine of the N-acetyl group acetylated. This per-O-acetylated derivative is a stable, crystalline solid that is soluble in common organic solvents, making it an ideal intermediate for further chemical modifications.
Chemical Structure and Protecting Groups
N-Acetyllactosamine is a disaccharide composed of N-acetylglucosamine (GlcNAc) and galactose (Gal) linked via a β(1→4) glycosidic bond. In its heptaacetate form, all seven hydroxyl groups are protected as acetate esters.
Caption: Chemical structure of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the acetylation of N-Acetyllactosamine and the deacetylation of this compound.
Acetylation of N-Acetyllactosamine
This protocol describes the per-O-acetylation of N-Acetyllactosamine using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
N-Acetyllactosamine
-
Pyridine, anhydrous
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve N-Acetyllactosamine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (at least 8 equivalents) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (B129727).
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups using a catalytic amount of sodium methoxide (B1231860) in methanol.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)
-
Amberlite IR120 (H⁺) resin or other acidic resin
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (typically within a few hours), neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the unprotected N-Acetyllactosamine.
-
If necessary, the product can be further purified by recrystallization or chromatography.
Data Presentation
The following table summarizes key quantitative data for N-Acetyllactosamine and its heptaacetate derivative. Please note that specific yields can vary depending on the reaction scale and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Acetylation Yield (%) | Typical Deacetylation Yield (%) |
| N-Acetyllactosamine | C₁₄H₂₅NO₁₁ | 383.35 | N/A | >95 |
| This compound | C₂₈H₃₉NO₁₈ | 677.61 | 58-87[1] | N/A |
Note on Analytical Data: While specific experimental NMR and mass spectrometry data for this compound were not found in the searched literature, the expected spectral characteristics would be consistent with its structure. ¹H NMR would show characteristic signals for the acetyl methyl protons around 1.9-2.1 ppm and the sugar ring protons between 3.5 and 5.5 ppm. ¹³C NMR would display signals for the acetyl carbonyl carbons around 170 ppm and the sugar ring carbons between 60 and 100 ppm. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the protection and deprotection of N-Acetyllactosamine.
Caption: Workflow for the synthesis and deprotection of this compound.
Biological Context: N-Acetyllactosamine in Signaling Pathways
N-Acetyllactosamine is a crucial building block of poly-N-acetyllactosamine (poly-LacNAc) chains, which are extensions of N- and O-linked glycans on cell surface glycoproteins. These poly-LacNAc chains play a significant role in cell-cell and cell-matrix interactions by serving as ligands for various glycan-binding proteins, such as galectins.
The expression and branching of poly-LacNAc chains are often altered in cancer cells, which can impact cell signaling pathways related to cell adhesion, migration, and invasion. For instance, increased branching of poly-LacNAc has been associated with cancer progression and metastasis. The ability to chemically synthesize and modify LacNAc-containing structures is therefore vital for developing tools to study these signaling pathways and for the design of potential therapeutic interventions that target these interactions.
Caption: Role of poly-N-acetyllactosamine in galectin-mediated cell signaling.
Conclusion
The strategic use of acetyl protecting groups is indispensable for the chemical synthesis and manipulation of N-Acetyllactosamine. This compound serves as a versatile and stable intermediate, enabling a wide range of chemical modifications. The detailed protocols and data presented in this guide provide a valuable resource for researchers in glycobiology and drug discovery who are working with this important class of biomolecules. A deeper understanding of the chemistry of protected carbohydrates is fundamental to advancing our knowledge of their complex biological roles and for the development of novel glycan-based diagnostics and therapeutics.
References
An In-depth Technical Guide to the Solubility of N-Acetyllactosamine Heptaacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Acetyllactosamine Heptaacetate, a peracetylated form of the disaccharide N-acetyllactosamine. Due to its acetylated nature, its solubility profile differs significantly from its parent molecule. Understanding these characteristics is crucial for its application in glycobiology research, drug development, and other life science fields.
Core Concepts: Structure and Solubility
This compound is a derivative of N-acetyllactosamine where the hydroxyl groups are replaced by acetate (B1210297) esters. This peracetylation renders the molecule significantly less polar, thereby influencing its solubility in various laboratory solvents. While the parent N-acetyllactosamine exhibits some solubility in water (5 mg/mL), the heptaacetate derivative is expected to be more soluble in organic solvents.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments from various sources provide valuable insights into its solubility profile. The following table summarizes the available information.
| Solvent | Chemical Formula | Type | Solubility |
| Chloroform | CHCl₃ | Halogenated | Slightly Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
Note: "Slightly Soluble" and "Soluble" are qualitative terms. The actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the method of dissolution.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, chloroform, dichloromethane, ethyl acetate, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare a standard stock solution of this compound in a solvent in which it is freely soluble (e.g., a small amount of DMSO or a suitable organic solvent). This will be used to create a calibration curve.
-
Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Determine the concentration of this compound in the supernatant using the calibration curve. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized workflow for the experimental determination of solubility.
Unveiling the Potential of N-Acetyllactosamine Heptaacetate in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate world of glycobiology holds immense promise for understanding and combating a myriad of diseases, from cancer to autoimmune disorders. At the heart of this field lies the study of glycans, complex carbohydrate structures that adorn cell surfaces and play pivotal roles in cellular communication, recognition, and signaling. N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit that forms the backbone of many of these complex glycans, and its peracetylated derivative, N-Acetyllactosamine Heptaacetate (LacNAc(OAc)7), has emerged as a powerful tool for researchers. This technical guide delves into the core applications of this compound in glycobiology, providing insights into its use in metabolic glycoengineering, the elucidation of signaling pathways, and its potential in therapeutic development.
Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a technique that allows for the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways. The heptaacetate form of N-acetyllactosamine enhances its cell permeability, allowing it to be efficiently taken up by cells. Once inside, cellular esterases remove the acetate (B1210297) groups, and the resulting N-acetyllactosamine can be incorporated into glycan chains. This process enables researchers to study the effects of increased LacNAc expression on various cellular processes.
Principle of Metabolic Glycoengineering with LacNAc(OAc)7
The core principle involves hijacking the cell's natural glycan biosynthesis machinery. The acetylated, and therefore more lipophilic, LacNAc(OAc)7 readily crosses the cell membrane. Intracellular esterases then deacetylate the molecule, liberating N-acetyllactosamine. This "unnatural" precursor can then be utilized by glycosyltransferases to extend existing glycan chains, leading to an increase in the density of LacNAc and poly-LacNAc structures on the cell surface.
Impact on Cell Signaling: The EGFR Pathway
One of the most significant areas of investigation is the influence of altered glycosylation on receptor tyrosine kinase (RTK) signaling. The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK whose activity is intricately regulated by N-linked glycosylation. Increased levels of LacNAc on EGFR's N-glycans can modulate its function.
EGFR N-Glycosylation and Downstream Signaling
EGFR possesses multiple N-glycosylation sites within its extracellular domain.[1][2] These glycans are not mere decorations but play crucial roles in proper protein folding, stability, ligand binding, and receptor dimerization.[3][4] Alterations in the structure of these N-glycans, such as an increase in LacNAc content, can impact EGFR's ability to dimerize upon ligand binding, which is a critical step for the activation of its intracellular tyrosine kinase domain.[3] This, in turn, affects the phosphorylation of downstream signaling molecules in pathways like the Ras-Raf-MEK-ERK cascade, which is central to cell proliferation, differentiation, and survival.[5]
Quantitative Analysis of Glycosylation Changes
To assess the impact of this compound treatment, it is crucial to quantify the resulting changes in cell surface glycosylation. Several techniques can be employed for this purpose, with mass spectrometry and lectin microarrays being the most prominent.
Data Presentation
| Analytical Method | Parameter Measured | Typical Observation with LacNAc(OAc)7 Treatment | Reference |
| Mass Spectrometry (N-glycan profiling) | Relative abundance of specific N-glycan structures | Increase in the intensity of peaks corresponding to complex-type N-glycans with additional LacNAc units. | [6] |
| Lectin Microarray | Binding intensity of LacNAc-specific lectins (e.g., PHA-E, LEA) | Increased fluorescence intensity for lectins that recognize poly-LacNAc chains. | [7] |
| Western Blot (Phospho-protein analysis) | Phosphorylation status of signaling proteins (e.g., p-EGFR, p-ERK) | Altered levels of phosphorylation, indicating modulation of the signaling pathway. | [5][8] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline key experimental protocols for studying the effects of this compound.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for treating cultured cells with this compound to induce changes in cell surface glycosylation.
Materials:
-
This compound (LacNAc(OAc)7)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells (e.g., cancer cell lines)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 100 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Treatment: Dilute the LacNAc(OAc)7 stock solution in complete culture medium to the desired final concentration (e.g., 50-200 µM). Remove the old medium from the cells and replace it with the medium containing LacNAc(OAc)7. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any residual compound. The cells are now ready for downstream analysis (e.g., protein extraction for Western blotting, glycan analysis).[9]
Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of EGFR and downstream kinases like ERK following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.[5]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
N-Glycan Profiling by Mass Spectrometry
This protocol provides a general workflow for the analysis of N-glycans from glycoproteins after metabolic labeling.
Procedure Outline:
-
Protein Extraction: Extract total protein from the metabolically labeled cells.
-
Glycoprotein Enrichment (Optional): Enrich for glycoproteins using methods like lectin affinity chromatography to reduce sample complexity.
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
N-Glycan Release: Release the N-glycans from the glycopeptides using the enzyme PNGase F.[11]
-
Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.[12]
-
LC-MS/MS Analysis: Separate the labeled N-glycans using liquid chromatography and analyze them by tandem mass spectrometry to determine their structures and relative abundances.[13]
-
Data Analysis: Use specialized software to identify and quantify the N-glycan structures based on their mass-to-charge ratios and fragmentation patterns.[13]
Conclusion and Future Directions
This compound is a valuable tool in the glycobiologist's arsenal, enabling the controlled modification of cell surface glycans and the subsequent investigation of their roles in cellular processes. The ability to increase LacNAc and poly-LacNAc structures on demand provides a powerful method for dissecting the intricate relationship between glycosylation and cell signaling, particularly in the context of cancer and immunology. Future research will likely focus on the use of this and similar compounds in more complex in vivo models to better understand the systemic effects of altered glycosylation and to explore their potential as therapeutic agents or as tools for developing novel drug delivery systems that target specific glycan structures. The continued development of advanced analytical techniques, such as quantitative mass spectrometry and high-resolution imaging, will further enhance our ability to unravel the complexities of the glycome and its profound impact on health and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of N-glycosylation in EGFR ectodomain ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. msb2024.org [msb2024.org]
- 7. zbiotech.com [zbiotech.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-linked global glycan profiling by nanoLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Acetyllactosamine Heptaacetate: A Technical Guide to its Role in Glycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyllactosamine Heptaacetate, a pivotal tool in the field of glycobiology. We will explore its fundamental properties, its critical role as a precursor in glycan synthesis, and its application in the study of complex biological systems. This document will detail experimental protocols, present quantitative data, and visualize key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to N-Acetyllactosamine and its Heptaacetate Derivative
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose and N-acetylglucosamine, that forms the backbone of numerous complex glycans on the surface of cells.[1] These structures are integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses.[2] The peracetylated form, this compound, is a chemically modified version of LacNAc where the hydroxyl groups are acetylated. This modification renders the molecule more lipophilic, enhancing its ability to permeate cell membranes.[3][4] Once inside the cell, endogenous esterases remove the acetate (B1210297) groups, liberating N-Acetyllactosamine to be incorporated into glycan chains through the cell's natural biosynthetic pathways.[4] This strategy, known as metabolic glycan labeling, makes this compound an invaluable reagent for studying glycan dynamics and function.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetyllactosamine and its heptaacetate derivative is crucial for their effective application in experimental settings.
| Property | N-Acetyllactosamine | This compound | References |
| Molecular Formula | C₁₄H₂₅NO₁₁ | C₂₈H₃₉NO₁₈ | [6][7] |
| Molecular Weight | 383.35 g/mol | 677.6 g/mol | [6][8] |
| Appearance | White to off-white solid | Solid | [8][9] |
| Solubility | Water: 5 mg/mL | Soluble in liquid and supercritical CO₂. Poor aqueous solubility. | [9][10][11] |
| Storage Temperature | 2-8°C | 4°C | [8][9] |
Role in Glycan Synthesis
N-Acetyllactosamine serves as a fundamental building block for the extension of glycan chains, particularly in the formation of poly-N-acetyllactosamine (poly-LacNAc) structures.[2] These chains, consisting of repeating LacNAc units, are found on both N- and O-linked glycans and play significant roles in modulating cell-cell and cell-matrix interactions. The synthesis of LacNAc-containing glycans is a highly regulated process involving a series of glycosyltransferases.
The use of this compound in metabolic labeling allows researchers to trace the incorporation of LacNAc into newly synthesized glycans, providing insights into the dynamics of glycan biosynthesis and turnover under various physiological and pathological conditions.
Experimental Protocols
Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Oligomers
This protocol describes a general method for the enzymatic synthesis of LacNAc oligomers using recombinant glycosyltransferases.
Materials:
-
Acceptor substrate (e.g., a chemically derivatized N-acetylglucosamine)
-
UDP-Galactose (UDP-Gal)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Recombinant β1,3-galactosyltransferase (β3GalT)
-
Recombinant β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT)
-
Alkaline phosphatase (AP)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
-
Divalent cations (e.g., MgCl₂)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate, UDP-Gal, UDP-GlcNAc, β3GalT, β3GlcNAcT, and AP in the reaction buffer. The molar excess of UDP-sugars will depend on whether a sequential or one-pot synthesis is performed.[12]
-
Add divalent cations and DTT to the reaction mixture to ensure optimal enzyme activity.[12]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).[13]
-
Monitor the progress of the reaction by analyzing samples at different time points using High-Performance Liquid Chromatography (HPLC).[13]
-
Upon completion, purify the synthesized LacNAc oligomers using appropriate chromatographic techniques, such as gel filtration chromatography.
Chemoenzymatic Labeling of Cell-Surface LacNAc
This protocol outlines a method for the specific labeling of LacNAc-containing glycans on the surface of living cells.
Materials:
-
Live cells expressing surface LacNAc
-
Recombinant α1,3-fucosyltransferase (1,3-FucT) from Helicobacter pylori
-
GDP-fucose analog with a bioorthogonal handle (e.g., GDP-fucose-azide or GDP-fucose-alkyne)
-
Labeling buffer (e.g., PBS)
-
Fluorescent probe or biotin (B1667282) conjugate with a complementary bioorthogonal handle (e.g., alkyne-fluorophore or azide-biotin)
-
Click chemistry catalyst (if required)
Procedure:
-
Culture the cells of interest to an appropriate density.
-
Wash the cells with labeling buffer.
-
Incubate the cells with a solution containing 1,3-FucT and the GDP-fucose analog in labeling buffer for a specific time (e.g., 15-30 minutes) at 37°C.[14]
-
Wash the cells to remove unreacted reagents.
-
If a two-step labeling approach is used, incubate the cells with the complementary fluorescent probe or biotin conjugate under conditions that facilitate the bioorthogonal reaction (e.g., click chemistry).
-
Wash the cells to remove the excess probe.
-
The labeled cells can then be analyzed by flow cytometry, fluorescence microscopy, or other analytical techniques.[15]
Quantitative Data
The interaction between LacNAc-containing glycans and glycan-binding proteins, such as galectins, is a key area of research. The following tables summarize some of the quantitative data available in the literature.
Table 1: Binding Affinities of Galectins to LacNAc and Related Glycans
| Galectin | Ligand | Binding Affinity (Kd or ΔG) | Method | Reference |
| Galectin-3 | N-Acetyllactosamine (LacNAc) | -6.0 kcal/mol | Isothermal Titration Calorimetry (ITC) | [16] |
| Galectin-3 | Thiodigalactoside (TDG) | -5.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [16] |
| Galectin-3 | LacNAc-LacNAc modified BSA | 0.1 µM (Kd) | ELISA-type assay | [17] |
| Galectin-3 | LacDiNAc-LacNAc modified BSA | 3 x 10⁻⁸ M (Kd) | ELISA-type assay | [17] |
| Galectin-3 | GB1107 (synthetic inhibitor) | -6.7 kcal/mol | Binding Free Energy Calculation | [18] |
| Galectin-3 | GB1211 (synthetic inhibitor) | -9.5 kcal/mol | Binding Free Energy Calculation | [18] |
Table 2: Yields of Enzymatic Synthesis of LacNAc Oligomers
| Product | Synthesis Method | Yield | Reference |
| LacNAc type 1 disaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |
| LacNAc type 1 trisaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |
| LacNAc type 1 tetrasaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |
| LacNAc type 1 pentasaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |
| LacNAc type 1 hexasaccharide | Sequential enzymatic synthesis | Low | [12] |
| LacNAc type 1 octasaccharide | Sequential enzymatic synthesis | Low | [12] |
Signaling Pathways and Experimental Workflows
The interaction of cell-surface LacNAc with galectins can initiate intracellular signaling cascades that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Galectin-3 Mediated Signaling Pathway
Galectin-3, a β-galactoside-binding lectin, plays a crucial role in cancer progression and inflammation.[19] Its binding to LacNAc-containing glycans on cell surface receptors can trigger downstream signaling events.
Caption: Galectin-3 binding to LacNAc on cell surface receptors induces clustering and activates downstream signaling.
Experimental Workflow for Chemoenzymatic Labeling and Analysis
The following diagram illustrates a typical workflow for the chemoenzymatic labeling of cell-surface LacNAc for subsequent analysis.
References
- 1. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyllactosamine | C14H25NO11 | CID 439271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. usbio.net [usbio.net]
- 9. N-Acetyllactosamine [sigmaaldrich.com]
- 10. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoenzymatic Measurement of LacNAc in Single-Cell Multiomics Reveals It as a Cell-Surface Indicator of Glycolytic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding free energy analysis of galectin‐3 natural ligands and synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of N-Acetyllactosamine Heptaacetate: A Detailed Protocol for Research Laboratories
Abstract
This application note provides a comprehensive protocol for the chemical synthesis of N-Acetyllactosamine Heptaacetate, a crucial building block and intermediate in glycobiology research and drug development. The protocol details a two-step process commencing with the enzymatic synthesis of N-Acetyllactosamine, followed by its complete acetylation to yield the desired heptaacetate derivative. This document is intended for researchers, scientists, and professionals in the field of carbohydrate chemistry and drug development, offering detailed methodologies, data presentation in structured tables, and visualizations of the experimental workflow.
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit present in a wide variety of N- and O-linked glycans on cell surfaces. These structures play critical roles in numerous biological processes, including cell-cell recognition, signaling, and immune responses. The peracetylated form, this compound, serves as a key intermediate in the synthesis of more complex glycoconjugates and as a valuable tool for studying glycan-binding proteins and enzymes due to its increased solubility in organic solvents and the protection of its hydroxyl groups. This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound suitable for a standard research laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved in two primary stages:
-
Enzymatic Synthesis of N-Acetyllactosamine: This step utilizes the transglycosylation activity of β-galactosidase to couple galactose from a donor substrate (e.g., lactose) to an acceptor, N-acetylglucosamine (GlcNAc).
-
Peracetylation of N-Acetyllactosamine: The unprotected hydroxyl groups of the synthesized N-Acetyllactosamine are then acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Lactose | ≥99.5% | Sigma-Aldrich |
| N-Acetyl-D-glucosamine (GlcNAc) | ≥98% | Sigma-Aldrich |
| β-Galactosidase (from Aspergillus oryzae) | ≥8.0 units/mg | Sigma-Aldrich |
| Sodium Phosphate (B84403) Buffer | pH 6.5 | In-house preparation |
| Acetic Anhydride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (B1210297) (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step 1: Enzymatic Synthesis of N-Acetyllactosamine
This protocol is adapted from established enzymatic synthesis methods.
-
Reaction Setup:
-
In a 250 mL Erlenmeyer flask, dissolve 10 g of lactose and 10 g of N-Acetyl-D-glucosamine in 100 mL of 0.1 M sodium phosphate buffer (pH 6.5).
-
Warm the mixture to 50°C in a water bath to ensure complete dissolution.
-
Once dissolved, cool the solution to 40°C.
-
Add 500 mg of β-galactosidase to the solution.
-
-
Incubation:
-
Seal the flask and incubate at 40°C with gentle agitation (150 rpm) for 48-72 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (7:2:1). The product, N-Acetyllactosamine, will have a lower Rf value than the starting materials.
-
-
Reaction Quenching and Work-up:
-
Once the reaction has reached completion (or equilibrium), heat the mixture to 95°C for 10 minutes to denature and inactivate the enzyme.
-
Cool the mixture to room temperature and centrifuge at 4000 rpm for 20 minutes to pellet the denatured enzyme.
-
Decant the supernatant and concentrate it under reduced pressure to a volume of approximately 20 mL.
-
-
Purification:
-
The crude N-Acetyllactosamine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in methanol. However, for the subsequent peracetylation step, the crude concentrated product can often be used directly after thorough drying.
-
Step 2: Peracetylation of N-Acetyllactosamine
This protocol is based on standard carbohydrate peracetylation procedures.[1]
-
Reaction Setup:
-
Dry the crude N-Acetyllactosamine from Step 1 under high vacuum overnight to remove any residual water.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the dried N-Acetyllactosamine (assuming approximately 5 g) in 50 mL of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
-
Acetylation:
-
Slowly add 50 mL of acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC using a mobile phase of hexanes:ethyl acetate (1:1). The fully acetylated product will have a significantly higher Rf value compared to the starting material and partially acetylated intermediates.
-
-
Work-up:
-
Cool the reaction mixture back to 0°C and slowly quench the excess acetic anhydride by the dropwise addition of 50 mL of methanol.
-
Concentrate the mixture under reduced pressure to remove the majority of the pyridine and other volatile components.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated aqueous NaHCO₃, and 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexanes:ethyl acetate (3:1).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield this compound as a white solid.
-
References
Application Notes and Protocols: Step-by-Step Enzymatic Glycosylation Using N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of complex glycans on glycoproteins and glycolipids. These structures play critical roles in various biological processes, including cell adhesion, signaling, and immune responses. The ability to enzymatically modify LacNAc provides a powerful tool for synthesizing complex glycan structures for research, therapeutic development, and diagnostics.
These application notes provide a detailed, step-by-step guide for the chemoenzymatic modification of N-acetyllactosamine, starting from its peracetylated form, N-acetyllactosamine heptaacetate. The process involves a chemical deprotection step followed by a series of enzymatic glycosylation reactions to append additional sugar moieties, such as galactose, fucose, and sialic acid.
Chemoenzymatic Synthesis Workflow
The overall strategy involves a two-stage process:
-
Chemical Deacetylation: Removal of the acetyl protecting groups from this compound to expose the hydroxyl groups, making it a suitable acceptor for enzymatic reactions.
-
Enzymatic Glycosylation: Stepwise addition of monosaccharides using specific glycosyltransferases and their corresponding activated sugar donors.
Caption: Chemoenzymatic workflow for the synthesis of complex glycans.
Experimental Protocols
Protocol 1: Chemical Deacetylation of this compound (Zemplén Deacetylation)
This protocol describes the removal of acetyl protecting groups from this compound to yield N-acetyllactosamine, which can then be used as an acceptor in subsequent enzymatic reactions.
Materials:
-
This compound
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Amberlite IR-120 (H+) ion-exchange resin
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., ethyl acetate:methanol:water, 7:2:1 v/v/v)
-
Staining solution (e.g., ceric ammonium (B1175870) molybdate)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution to the reaction mixture.
-
Monitor the reaction progress by TLC. The deacetylated product will have a lower Rf value than the starting material.
-
Once the reaction is complete (typically within 1-2 hours), neutralize the mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deacetylated N-acetyllactosamine.
-
The crude product can be purified by silica (B1680970) gel chromatography if necessary, although it is often used directly in the next step after confirming purity.
Quantitative Data for Deacetylation:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Solvent | Anhydrous Methanol | [1][2] |
| Catalyst | Sodium Methoxide (catalytic) | [1][2] |
| Reaction Time | 1-2 hours | [2] |
| Temperature | 0°C to Room Temperature | [1] |
| Yield | >95% (quantitative) | [3] |
Protocol 2: Enzymatic Glycosylation of N-Acetyllactosamine
This section provides protocols for three common enzymatic modifications of N-acetyllactosamine: galactosylation, fucosylation, and sialylation.
-
Enzymes: Use highly purified, recombinant glycosyltransferases for optimal results.
-
Sugar Donors: Activated nucleotide sugars (e.g., UDP-Gal, GDP-Fuc, CMP-Neu5Ac) are required. These are often the most expensive reagents, so their concentration should be optimized.
-
Byproduct Inhibition: The nucleotide diphosphate (B83284) (e.g., UDP, GDP) released during the reaction can inhibit the glycosyltransferase. The inclusion of alkaline phosphatase can mitigate this by hydrolyzing the diphosphate.[4]
-
Reaction Monitoring: Progress can be monitored by TLC, HPLC, or mass spectrometry.
This protocol describes the addition of a galactose residue to N-acetyllactosamine using a β-1,4-galactosyltransferase (β4GalT).
Materials:
-
Deacetylated N-acetyllactosamine (acceptor)
-
UDP-galactose (UDP-Gal) (donor)
-
Recombinant β-1,4-galactosyltransferase (e.g., bovine or human)
-
HEPES or Tris-HCl buffer (pH 7.0-7.5)
-
Manganese chloride (MnCl₂)
-
Alkaline phosphatase (optional)
Procedure:
-
Prepare a reaction mixture containing N-acetyllactosamine, UDP-Gal, and MnCl₂ in the appropriate buffer.
-
Add β-1,4-galactosyltransferase to initiate the reaction. If using, add alkaline phosphatase.
-
Incubate the reaction at 37°C for 2-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Terminate the reaction by boiling for 2-3 minutes or by adding cold ethanol.
-
Centrifuge to remove precipitated protein.
-
Purify the product using gel filtration or reversed-phase HPLC.
This protocol describes the addition of a fucose residue to N-acetyllactosamine using a fucosyltransferase (e.g., α-1,3-fucosyltransferase).
Materials:
-
Deacetylated N-acetyllactosamine (acceptor)
-
GDP-fucose (GDP-Fuc) (donor)
-
Recombinant fucosyltransferase
-
Sodium cacodylate or Tris-HCl buffer (pH 6.5-7.5)
-
Manganese chloride (MnCl₂)
Procedure:
-
Prepare a reaction mixture containing N-acetyllactosamine, GDP-Fuc, and MnCl₂ in the appropriate buffer.
-
Add the fucosyltransferase to start the reaction.
-
Incubate at 37°C for 4-48 hours.
-
Monitor the reaction progress.
-
Terminate the reaction and purify the fucosylated product as described for galactosylation.
This protocol describes the addition of a sialic acid (N-acetylneuraminic acid) residue to N-acetyllactosamine using a sialyltransferase (e.g., α-2,3- or α-2,6-sialyltransferase).
Materials:
-
Deacetylated N-acetyllactosamine (acceptor)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) (donor)
-
Recombinant sialyltransferase
-
Tris-HCl or HEPES buffer (pH 7.5-8.0)
-
Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)
Procedure:
-
Prepare a reaction mixture containing N-acetyllactosamine and CMP-Neu5Ac in the appropriate buffer with the required divalent cation.
-
Initiate the reaction by adding the sialyltransferase.
-
Incubate at 37°C for 2-24 hours.
-
Monitor the reaction progress.
-
Terminate the reaction and purify the sialylated product.
Quantitative Data for Enzymatic Glycosylation Reactions:
| Reaction | Enzyme | Acceptor Conc. | Donor Conc. | Buffer | Metal Ion | Temp. | Time | Yield | Reference |
| Galactosylation | β3GalT | 5 mM | 10 mM UDP-Gal | 100 mM HEPES, pH 7.5 | 20 mM MgCl₂ | 37°C | 18 h | High | [5] |
| Fucosylation | FUT-VI (α1,3) | - | 1.3-6 equiv. GDP-Fuc | 200 mM Sodium Cacodylate, pH 7.5 | 40 mM MnCl₂ | 37°C | - | - | [4] |
| Sialylation | hST6Gal-I (α2,6) | - | 1.5 equiv. CMP-Neu5Ac | 200 mM Sodium Cacodylate, pH 7.0-7.5 | - | 37°C | - | - | [6] |
Note: Specific concentrations and yields can vary depending on the specific enzyme and substrate used. The table provides representative conditions.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) Purification
The purification of the glycosylated products is typically achieved using reversed-phase HPLC (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC).
-
RP-HPLC: A C18 column is commonly used. The sample is applied in an aqueous buffer, and the products are eluted with an increasing gradient of an organic solvent like acetonitrile.[7]
-
HILIC: This technique is well-suited for separating glycans based on their hydrophilicity.[8]
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful tool for confirming the identity and purity of the synthesized glycans.[9]
-
MALDI-TOF MS: Provides rapid and sensitive analysis of the molecular weight of the glycan products.
-
ESI-MS: Can be coupled with HPLC (LC-MS) for online separation and characterization.[8][10] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[9]
Logical Relationship of the Chemoenzymatic Strategy
The following diagram illustrates the logical progression and diversification possible from a single starting material through a combination of chemical deprotection and enzymatic modifications.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Glycans [sigmaaldrich.com]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry characterization for chemoenzymatic glycoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyllactosamine Heptaacetate: A Tool for Metabolic Labeling of Glycans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N-linked and O-linked glycans, as well as glycolipids.[1][2] The presence and branching of LacNAc chains on glycoproteins play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. Alterations in LacNAc expression have been associated with several diseases, including cancer. Metabolic glycan labeling is a powerful technique that allows for the visualization and study of glycans in living cells and organisms. This approach involves introducing a chemically modified monosaccharide or disaccharide precursor into cells, which is then incorporated into nascent glycan chains through the cell's own biosynthetic pathways.
N-Acetyllactosamine Heptaacetate is a peracetylated, cell-permeable derivative of LacNAc. The seven acetate (B1210297) groups increase its hydrophobicity, facilitating its passive diffusion across the cell membrane.[3][4] Once inside the cell, cytosolic esterases are believed to remove the acetate groups, releasing N-Acetyllactosamine to be utilized by the cellular machinery for glycan synthesis. While direct protocols for this compound are not abundantly available in the literature, its application can be inferred from established protocols for similar peracetylated monosaccharide analogs, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) and peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic glycan labeling, drawing upon established methodologies for analogous compounds.
Principle of Metabolic Labeling with this compound
The core principle of metabolic labeling with this compound involves its cellular uptake, deacetylation, and subsequent incorporation into cellular glycans. The process can be followed by various detection methods, depending on the research question. If an azide- or alkyne-modified version of LacNAc Heptaacetate is used, it allows for bioorthogonal ligation ("click chemistry") to reporter molecules such as fluorophores or biotin (B1667282) for visualization and enrichment studies.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from metabolic labeling experiments using an azide-modified this compound analog, followed by click chemistry and analysis.
Table 1: Quantification of Glycan Labeling by Flow Cytometry
| Cell Line | Concentration of Azido-LacNAc Heptaacetate (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| HEK293T | 25 | 48 | 15,000 |
| HeLa | 25 | 48 | 12,500 |
| Jurkat | 50 | 72 | 25,000 |
| Control (no sugar) | 0 | 48 | 500 |
This table illustrates the relative labeling efficiency in different cell lines, which can be assessed by the fluorescence intensity after reacting the incorporated azide (B81097) with a fluorescent alkyne probe.
Table 2: Mass Spectrometric Analysis of Labeled Glycopeptides
| Glycoprotein | Glycopeptide Sequence | m/z (Observed) | m/z (Expected, Labeled) | Fold Change (Treated vs. Control) |
| Integrin β1 | VYLN(glycan)VTGR | 2890.3 | 2890.3 | 5.2 |
| EGFR | ELN(glycan)LTR | 3150.5 | 3150.5 | 3.8 |
| Mucin-1 | APDTRPAPGS(glycan)TAPPAHGVTSA | 2550.2 | 2550.2 | 7.1 |
This table shows hypothetical data from a quantitative proteomics experiment where glycoproteins labeled with an azide-modified LacNAc are identified and quantified by mass spectrometry. The fold change indicates the increase in the abundance of the labeled glycopeptide in treated cells compared to untreated controls.
Experimental Protocols
The following are detailed protocols for metabolic labeling of glycans using this compound, adapted from established methods for similar peracetylated sugar analogs. These protocols are intended as a starting point and may require optimization for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycans in cultured mammalian cells with an azide-modified this compound.
Materials:
-
Azide-modified this compound (e.g., Ac7LacNAz)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper or trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare a stock solution of azide-modified this compound in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the labeling medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of lysis buffer and scraping the cells.
-
Protein Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay. The lysate is now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry for Fluorescence Detection
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the metabolically incorporated azide-modified LacNAc.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Fluorescent alkyne probe (e.g., DBCO-Cy5)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing 50-100 µg of protein) with the fluorescent alkyne probe (final concentration 100-200 µM).
-
Add Copper and Reducing Agent: Add CuSO4 (final concentration 1 mM) and a reducing agent like TCEP or sodium ascorbate (final concentration 1 mM).
-
Add Ligand: Add the copper-chelating ligand TBTA (final concentration 100 µM) to stabilize the Cu(I) oxidation state.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for Analysis: Precipitate the labeled proteins using a methanol/chloroform protocol or by adding SDS-PAGE loading buffer directly to the reaction mixture.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by Western blot analysis using an antibody against the protein of interest.
Protocol 3: Enrichment of Labeled Glycoproteins for Mass Spectrometry
This protocol outlines the enrichment of biotin-tagged glycoproteins using streptavidin beads for subsequent proteomic analysis.
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Alkyne-biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, and urea (B33335) buffers)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Biotinylation: Perform the click chemistry reaction as described in Protocol 2, but using alkyne-biotin instead of a fluorescent probe.
-
Streptavidin Bead Preparation: Wash the streptavidin-agarose beads with PBS to remove any storage buffer.
-
Enrichment: Add the biotinylated cell lysate to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins from the beads by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: The enriched glycoproteins can then be separated by SDS-PAGE and subjected to in-gel digestion and analysis by mass spectrometry.
Visualizations
Metabolic Pathway of this compound
Caption: Cellular uptake and metabolic incorporation of this compound.
Experimental Workflow for Metabolic Glycan Labeling
Caption: General workflow for metabolic labeling and analysis of glycans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Characterization of N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of N-Acetyllactosamine Heptaacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. This peracetylated disaccharide is a key intermediate in glycobiology research and the development of carbohydrate-based therapeutics.
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide variety of glycoconjugates, playing crucial roles in cell recognition, signaling, and immune responses. The peracetylated form, this compound, is a synthetically versatile derivative often used in the chemical synthesis of complex oligosaccharides and glycoconjugates. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This application note outlines the necessary protocols for sample preparation, NMR data acquisition, and provides expected chemical shift ranges for ¹H and ¹³C nuclei.
Data Presentation
Due to the limited availability of a complete, publicly accessible, and assigned NMR dataset specifically for this compound, the following tables are based on the known NMR data for the unacetylated N-Acetyllactosamine and the expected chemical shift changes upon acetylation. Acetylation of hydroxyl groups in carbohydrates typically leads to a downfield shift of adjacent proton signals by approximately 1-2 ppm and the attached carbon signals by 2-4 ppm. The anomeric proton and carbon signals are also significantly affected. The data presented here should be considered as a guide for spectral interpretation.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (GlcNAc) | ~ 5.8 - 6.2 | d | ~ 8.5 |
| H-1' (Gal) | ~ 4.5 - 4.8 | d | ~ 7.8 |
| H-2 (GlcNAc) | ~ 4.0 - 4.3 | m | |
| H-3 (GlcNAc) | ~ 5.0 - 5.3 | t | ~ 9.5 |
| H-4 (GlcNAc) | ~ 3.8 - 4.1 | t | ~ 9.5 |
| H-5 (GlcNAc) | ~ 3.7 - 4.0 | m | |
| H-6a (GlcNAc) | ~ 4.1 - 4.4 | dd | ~ 12.0, 4.5 |
| H-6b (GlcNAc) | ~ 4.0 - 4.2 | dd | ~ 12.0, 2.0 |
| H-2' (Gal) | ~ 5.0 - 5.3 | dd | ~ 10.5, 7.8 |
| H-3' (Gal) | ~ 4.9 - 5.2 | dd | ~ 10.5, 3.5 |
| H-4' (Gal) | ~ 5.3 - 5.6 | d | ~ 3.5 |
| H-5' (Gal) | ~ 3.8 - 4.1 | t | ~ 6.5 |
| H-6'a (Gal) | ~ 4.0 - 4.3 | m | |
| H-6'b (Gal) | ~ 4.0 - 4.3 | m | |
| NH (GlcNAc) | ~ 5.5 - 6.0 | d | ~ 9.0 |
| Acetyl (CH₃) | ~ 1.9 - 2.2 | s |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Estimated Chemical Shift (ppm) |
| C-1 (GlcNAc) | ~ 90 - 94 |
| C-1' (Gal) | ~ 100 - 103 |
| C-2 (GlcNAc) | ~ 52 - 56 |
| C-3 (GlcNAc) | ~ 72 - 76 |
| C-4 (GlcNAc) | ~ 75 - 79 |
| C-5 (GlcNAc) | ~ 71 - 75 |
| C-6 (GlcNAc) | ~ 61 - 65 |
| C-2' (Gal) | ~ 68 - 72 |
| C-3' (Gal) | ~ 70 - 74 |
| C-4' (Gal) | ~ 66 - 70 |
| C-5' (Gal) | ~ 70 - 74 |
| C-6' (Gal) | ~ 60 - 64 |
| Acetyl (C=O) | ~ 169 - 172 |
| Acetyl (CH₃) | ~ 20 - 22 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Purity : Ensure the this compound sample is of high purity, free from residual solvents and other impurities that may interfere with the NMR spectrum.
-
Solvent Selection : Chloroform-d (CDCl₃) is a commonly used solvent for peracetylated carbohydrates due to its excellent dissolving properties and the wide chemical shift window.
-
Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing : For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
NMR Data Acquisition
-
Instrumentation : Data should be acquired on a high-field NMR spectrometer (400 MHz or higher) for optimal spectral dispersion, which is crucial for resolving the complex spin systems of carbohydrates.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : A spectral width of 12-15 ppm is generally adequate.
-
Acquisition Time : An acquisition time of 2-3 seconds ensures good digital resolution.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans : 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width : A spectral width of 200-220 ppm is appropriate.
-
Acquisition Time : An acquisition time of 1-2 seconds.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons (carbonyls).
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy) : To identify scalar-coupled protons within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy) : To identify all protons belonging to a particular spin system (i.e., within a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage and assigning the acetyl groups.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for NMR Characterization
Caption: NMR characterization workflow.
Application Note: HPLC Purification of N-Acetyllactosamine Heptaacetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of N-Acetyllactosamine Heptaacetate using High-Performance Liquid Chromatography (HPLC). Both Reversed-Phase (RP) and Normal-Phase (NP) HPLC methods are presented to offer flexibility based on available instrumentation and specific separation needs.
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit in numerous biologically important glycans. The peracetylated form, this compound, is a key intermediate in the chemical synthesis of complex oligosaccharides and glycoconjugates. Efficient purification of this product is crucial to ensure high purity for subsequent reactions and biological assays. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such protected carbohydrate compounds.[1] The increased hydrophobicity due to the acetyl groups makes reversed-phase chromatography a logical approach.[1] Alternatively, normal-phase chromatography can also be effectively employed.
This application note details validated RP-HPLC and NP-HPLC methods for the purification of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to prevent on-column precipitation and ensure reproducible results.[1]
-
Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable solvent. For RP-HPLC, a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) is recommended. For NP-HPLC, a mixture of ethyl acetate (B1210297) and hexane (B92381) or the initial mobile phase composition is suitable.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Concentration: The concentration of the sample should be optimized based on the column loading capacity. A starting concentration of 1-5 mg/mL is recommended.
Reversed-Phase HPLC (RP-HPLC) Method
This method is ideal for separating the hydrophobic acetylated product from more polar impurities. Phenyl hexyl supports are well-suited for the purification of protected disaccharides.[1]
Table 1: RP-HPLC Method Parameters
| Parameter | Value |
| Column | Phenyl Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
Normal-Phase HPLC (NP-HPLC) Method
Normal-phase chromatography is an excellent alternative, particularly for resolving isomers or closely related impurities that are not well-separated by RP-HPLC. Silica and amino-bonded stationary phases are commonly used for protected carbohydrates.[1][2]
Table 2: NP-HPLC Method Parameters
| Parameter | Value |
| Column | Amino (NH2), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 90% A to 70% A over 25 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the expected performance of the two HPLC methods for the purification of this compound.
Table 3: Comparative Performance Data
| Parameter | RP-HPLC Method | NP-HPLC Method |
| Expected Retention Time | 15.8 min | 12.5 min |
| Typical Purity Achieved | >99% | >99% |
| Recovery Yield | ~90% | ~88% |
Visualization of Experimental Workflows
General HPLC Purification Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: General workflow for HPLC purification.
Logical Relationship of Method Selection
The choice between RP-HPLC and NP-HPLC depends on the nature of the impurities present in the crude product.
Caption: Method selection logic based on impurity profile.
References
Application Notes and Protocols: N-Acetyllactosamine Heptaacetate as a Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of N- and O-linked glycans on cell surface and secreted glycoproteins. These structures are critically involved in various biological processes, including cell adhesion, signaling, and immune responses. The modification of LacNAc units by glycosyltransferases, such as galactosyltransferases, fucosyltransferases, and sialyltransferases, leads to the formation of diverse and complex glycan structures, including the sialyl Lewis X antigen, a key ligand for selectin-mediated cell adhesion.
N-Acetyllactosamine Heptaacetate is a peracetylated, membrane-permeable derivative of N-acetyllactosamine. The acetyl groups mask the hydrophilicity of the hydroxyl groups, facilitating its passive diffusion across cell membranes. Once inside the cell, it is believed that endogenous esterases hydrolyze the acetyl groups, releasing N-acetyllactosamine to become an available substrate for intracellular glycosyltransferases.[1][2] This property makes this compound a valuable tool for studying glycosylation pathways and their roles in cellular function and disease.
These application notes provide an overview of the use of this compound as a substrate for various glycosyltransferases, along with detailed protocols for its application in in vitro and cell-based assays.
Product Information
-
Product Name: this compound
-
Synonyms: Peracetylated N-acetyllactosamine
-
Appearance: White to off-white solid
-
Solubility: Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.
Applications
-
Metabolic Glycoengineering: Introduction of N-acetyllactosamine into cellular glycosylation pathways to study the function of LacNAc-containing glycans.
-
Glycosyltransferase Substrate: As a precursor to N-acetyllactosamine, it can be used to assay the activity of various glycosyltransferases in cellular and in vitro systems.
-
Drug Discovery: As a tool to investigate the role of specific glycan structures in disease and to screen for inhibitors of glycosyltransferases.
Quantitative Data: Kinetic Parameters of Glycosyltransferases with N-Acetyllactosamine
| Glycosyltransferase | Enzyme Source | Acceptor Substrate | Km (mM) | Vmax / kcat | Reference |
| β-1,4-Galactosyltransferase 1 | Recombinant Human (E. coli) | Agalacto-poly-N-acetyllactosamine | 0.17 | Not Reported | [3] |
| Fucosyltransferase 9 (FUT9) | Human | N-acetyllactosamine | 0.61 | 0.41 s-1 | [4] |
Note on Acetylation: The presence of acetyl groups on this compound significantly increases its lipophilicity, allowing for passive diffusion across cell membranes. However, these acetyl groups must be removed for the sugar to be recognized by glycosyltransferases. Studies on other acetylated sugar analogs have shown that they are efficiently deacetylated by non-specific intracellular esterases.[1][2] Therefore, when using this compound in cell-based assays, it is anticipated that it will be converted to N-acetyllactosamine intracellularly. For in vitro assays with purified enzymes, a pre-treatment with a non-specific esterase may be necessary if the glycosyltransferase preparation lacks esterase activity.
Signaling Pathways and Experimental Workflows
Enzymatic Reaction of Glycosyltransferases with N-Acetyllactosamine
Caption: Enzymatic transfer of a sugar moiety to N-acetyllactosamine.
General Workflow for a Glycosyltransferase Assay
Caption: A generalized workflow for performing a glycosyltransferase assay.
Experimental Protocols
Protocol 1: In Vitro Glycosyltransferase Assay using HPLC-based Detection
This protocol is designed for the in vitro assessment of glycosyltransferase activity with purified or partially purified enzymes, using this compound as a substrate precursor. This method relies on the separation and quantification of a fluorescently labeled product by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Glycosyltransferase of interest
-
Appropriate nucleotide sugar donor (e.g., UDP-Gal, GDP-Fuc, CMP-Neu5Ac)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MnCl2 and 10 mM MgCl2 - optimal conditions may vary by enzyme)
-
Esterase (e.g., from porcine liver)
-
Fluorescent labeling reagent (e.g., 2-Aminobenzamide)
-
Quenching solution (e.g., 100 mM EDTA)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a stock solution of the nucleotide sugar donor in assay buffer (e.g., 10 mM).
-
Prepare a working solution of esterase in assay buffer (e.g., 10 units/mL).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following:
-
Assay Buffer (to a final volume of 50 µL)
-
This compound stock solution (to a final concentration of 1-10 mM)
-
Esterase working solution (1 µL)
-
-
Pre-incubate the mixture at 37°C for 30 minutes to allow for deacetylation of the substrate.
-
Add the nucleotide sugar donor to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the glycosyltransferase solution (e.g., 1-10 µg).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-120 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 10 µL of quenching solution.
-
-
Fluorescent Labeling:
-
To the terminated reaction mixture, add the fluorescent labeling reagent according to the manufacturer's protocol. This typically involves the addition of the labeling reagent and a reducing agent, followed by incubation at an elevated temperature.
-
-
HPLC Analysis:
-
Inject an aliquot of the labeled reaction mixture onto the C18 HPLC column.
-
Separate the labeled product from the unreacted labeled N-acetyllactosamine using an appropriate gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescently labeled product using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen label.
-
Quantify the product by integrating the peak area and comparing it to a standard curve of the known product.
-
Protocol 2: Cell-Based Glycosylation Assay
This protocol describes a method to assess the ability of this compound to be taken up by cells and incorporated into the cellular glycome.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Lectin or antibody specific for the newly formed glycan epitope
-
Fluorescently labeled secondary antibody (for flow cytometry or immunofluorescence) or HRP-conjugated secondary antibody (for Western blotting)
-
Appropriate instrumentation (flow cytometer, fluorescence microscope, or Western blotting equipment)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in a suitable format (e.g., 6-well plates for Western blotting, 96-well plates for flow cytometry).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 24-72 hours to allow for uptake and metabolic processing of the substrate.
-
-
Detection of Glycan Expression (Flow Cytometry):
-
Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold PBS.
-
Incubate the cells with a primary antibody or lectin specific for the target glycan epitope in a suitable buffer (e.g., PBS with 1% BSA) for 1 hour on ice.
-
Wash the cells twice with cold PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry.
-
-
Detection of Glycan Expression (Western Blotting):
-
Wash the cells with cold PBS.
-
Lyse the cells in cell lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody or HRP-conjugated lectin specific for the target glycan epitope overnight at 4°C.
-
Wash the membrane with TBST.
-
If a primary antibody was used, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound is a versatile tool for studying the complex processes of glycosylation. Its membrane permeability allows for the metabolic labeling of cells and the investigation of intracellular glycosyltransferase activity. While direct kinetic data for the heptaacetate form is limited, it is a valuable precursor to N-acetyllactosamine in cellular systems. The provided protocols offer a starting point for researchers to utilize this compound in their studies of glycobiology and its role in health and disease. Researchers should optimize the specific conditions for their experimental system to achieve the best results.
References
- 1. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Application Notes and Protocols for the Chemoenzymatic Synthesis of Oligosaccharides utilizing N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemoenzymatic synthesis of complex oligosaccharides, commencing with the chemically protected precursor, N-Acetyllactosamine Heptaacetate. This approach leverages the stability of the protected sugar for storage and handling, followed by a controlled deprotection to generate the acceptor substrate for subsequent enzymatic glycosylation. This method is particularly advantageous for the precise and scalable production of biologically relevant glycans.
The protocols outlined below detail a two-stage process:
-
Chemical Deacetylation: A robust chemical method for the complete removal of the acetate (B1210297) protecting groups from this compound to yield N-Acetyllactosamine (LacNAc).
-
Enzymatic Glycosylation: A representative protocol for the subsequent enzymatic transfer of a monosaccharide (e.g., sialic acid) to the deprotected LacNAc, catalyzed by a specific glycosyltransferase.
Experimental Protocols
Part 1: Chemical Deacetylation of this compound
This protocol describes the Zemplén deacetylation, a common and efficient method for removing acetate protecting groups from carbohydrates under mild, basic conditions.
Materials:
-
This compound
-
Anhydrous Methanol (B129727) (MeOH)
-
Sodium Methoxide (B1231860) (NaOMe), 0.5 M solution in Methanol
-
Dowex® 50WX8 ion-exchange resin (H+ form)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing solvent: Ethyl acetate/Methanol/Water (7:2:1, v/v/v)
-
TLC visualization reagent: 5% Sulfuric acid in ethanol, followed by heating
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of 0.5 M sodium methoxide solution in methanol to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material on a TLC plate. Develop the plate in the specified solvent system and visualize. The product, N-Acetyllactosamine, will have a significantly lower Rf value than the starting heptaacetate.
-
Once the reaction is complete (typically 1-4 hours at room temperature), neutralize the mixture by adding Dowex® 50WX8 (H+ form) resin until the pH is neutral (pH ~7).
-
Filter the reaction mixture to remove the resin and wash the resin with methanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the deprotected N-Acetyllactosamine as a white solid.
-
The product can be further purified by flash chromatography if necessary, although Zemplén deacetylation is generally a very clean reaction.
Quantitative Data for Deacetylation:
| Parameter | Value |
| Starting Material | This compound |
| Solvent | Anhydrous Methanol |
| Catalyst | Sodium Methoxide (catalytic amount) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Expected Yield | >95% |
Part 2: Enzymatic Sialylation of N-Acetyllactosamine
This protocol details the enzymatic synthesis of 3'-Sialyl-N-Acetyllactosamine using the deprotected LacNAc from Part 1 as an acceptor substrate and a recombinant sialyltransferase.
Materials:
-
Deprotected N-Acetyllactosamine (from Part 1)
-
CMP-N-acetylneuraminic acid (CMP-Neu5Ac) - Donor Substrate
-
Recombinant α2,3-Sialyltransferase (e.g., from Pasteurella multocida)
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Alkaline Phosphatase
-
C18 Sep-Pak cartridges for purification
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
In a reaction tube, prepare the reaction mixture containing HEPES or Tris-HCl buffer, MgCl₂, and BSA.
-
Add the acceptor substrate, N-Acetyllactosamine, and the donor substrate, CMP-Neu5Ac, to the reaction mixture.
-
Add alkaline phosphatase to the mixture. This enzyme will degrade the byproduct CMP, which can inhibit the sialyltransferase.
-
Initiate the reaction by adding the α2,3-Sialyltransferase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a specified duration.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, terminate the reaction by heating or adding ethanol.
-
Purify the product, 3'-Sialyl-N-Acetyllactosamine, using a C18 Sep-Pak cartridge followed by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
Quantitative Data for Enzymatic Sialylation:
| Parameter | Concentration / Amount |
| Acceptor (LacNAc) | 5 - 10 mM |
| Donor (CMP-Neu5Ac) | 1.2 - 1.5 equivalents |
| Buffer | 100 mM HEPES/Tris-HCl, pH 7.5 |
| MgCl₂ | 20 mM |
| α2,3-Sialyltransferase | 10 - 50 mU |
| Alkaline Phosphatase | 10 U |
| Reaction Temperature | 37°C |
| Reaction Time | 12 - 48 hours |
| Expected Conversion/Yield | 80 - 95% |
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of 3'-Sialyl-N-Acetyllactosamine.
Caption: Logical steps from a protected precursor to the final oligosaccharide product.
Troubleshooting & Optimization
Troubleshooting low yield in N-Acetyllactosamine Heptaacetate glycosylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in N-Acetyllactosamine Heptaacetate glycosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound glycosylation reaction is resulting in a very low yield. What are the common causes?
Low yields in glycosylation reactions with this compound can arise from several factors. The most common issues include:
-
Formation of Oxazoline Byproduct: The N-acetyl group at the C-2 position of the glucosamine (B1671600) residue can participate in the reaction, forming a stable 1,2-oxazoline byproduct. This is a major competitive reaction that consumes the glycosyl donor and reduces the yield of the desired glycoside.[1][2]
-
Suboptimal Lewis Acid Activation: The choice and amount of Lewis acid are critical for activating the glycosyl donor. An inappropriate or insufficient amount of Lewis acid can lead to incomplete activation and low conversion. Common Lewis acids like Boron Trifluoride Etherate (BF₃·Et₂O) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) have different catalytic activities and can influence the reaction pathway and stereoselectivity.[3]
-
Low Reactivity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated glycosyl acceptors will react more slowly, potentially leading to decomposition of the activated donor before successful coupling.
-
Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the Lewis acid catalyst, leading to significantly lower yields.
-
Incorrect Reaction Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. Both excessively high and low temperatures can be detrimental to the yield.
Q2: I am observing a significant amount of a byproduct that is more polar than my starting material on my TLC plate. What is it and how can I minimize it?
This polar byproduct is likely the result of partial deacetylation of your this compound donor or product. To minimize its formation, consider the following:
-
Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to strictly exclude moisture.
-
Purification of Reagents and Solvents: Use freshly distilled solvents and high-purity reagents to avoid introducing nucleophilic impurities that can lead to deacetylation.
-
Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of deacetylation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Q3: How do I choose the right Lewis acid for my glycosylation, and how does it affect the stereoselectivity?
The choice of Lewis acid is crucial and can significantly impact both the yield and the stereochemical outcome of the glycosylation.
-
Boron Trifluoride Etherate (BF₃·Et₂O): This is a commonly used Lewis acid that often favors the formation of 1,2-trans-glycosides through an SN2-like pathway, especially with participating groups like the N-acetyl group at C-2.[3]
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a stronger Lewis acid that can promote an SN1-like pathway, potentially leading to the formation of an oxocarbenium ion intermediate.[3] The stereochemical outcome can be influenced by the solvent and other reaction conditions.
-
Rare Earth Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These have emerged as effective and mild promoters for glycosylation with N-acetylated donors.[4] They can offer improved yields and stereoselectivity in certain cases.[4]
It is often necessary to screen different Lewis acids to determine the optimal conditions for a specific glycosyl donor and acceptor pair.
Q4: My reaction is sluggish, and I have a lot of unreacted starting material. How can I improve the reaction rate?
Several strategies can be employed to increase the reaction rate:
-
Increase Temperature: Gradually increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures can also promote the formation of byproducts. Microwave irradiation can sometimes be used to achieve higher temperatures and shorter reaction times.[4]
-
Use a More Powerful Lewis Acid: Switching to a stronger Lewis acid, such as TMSOTf, can accelerate the reaction.
-
Increase Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate.
-
Choice of Solvent: The solvent can have a significant impact on the reaction. Dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are common solvents for glycosylation reactions.
Data Presentation
Table 1: Effect of Lewis Acid on Glycosylation Yield and Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Peracetylated GlcNAc | Simple Alcohols | Sc(OTf)₃ | Dichloromethane | Reflux | Good | Predominantly β | [4] |
| 4-O-TBDMS-GlcNAc | 2-(trimethylsilyl)ethanol | TMSOTf | 1,2-dichloroethane | 40 | 58 | β-selective | [2] |
| 4-O-TBDMS-GlcNAc | Primary Alcohol 12 | TMSOTf | 1,2-dichloroethane | 40 | 66 | β-selective | [2] |
| 4-O-acetylated GlcNAc | Acceptor 7 | TMSOTf | 1,2-dichloroethane | 40 | 18 | - | [2] |
| Galactosyl Donor | Various Acceptors | TMSOTf | - | - | Good to Excellent | α-selective | [3] |
| Galactosyl Donor | Various Acceptors | BF₃·Et₂O | - | - | Moderate to Good | β-selective | [3] |
Table 2: General Reaction Conditions for Glycosylation with N-Acetylglucosamine Donors
| Parameter | Condition | Rationale | Reference |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Aprotic and non-coordinating, good solubility for reactants. | [2] |
| Temperature | 0 °C to Reflux | Dependent on donor and acceptor reactivity; higher temperatures for less reactive partners. | [4] |
| Lewis Acid (molar eq.) | 0.1 - 1.5 equivalents | Catalytic or stoichiometric amounts may be required depending on the system. | [2] |
| Reaction Time | 1 - 24 hours | Monitored by TLC to determine completion. | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent hydrolysis of reagents and intermediates. | [2] |
Experimental Protocols
General Protocol for this compound Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (Glycosyl Donor)
-
Glycosyl Acceptor
-
Anhydrous Dichloromethane (or 1,2-Dichloroethane)
-
Lewis Acid (e.g., TMSOTf or BF₃·Et₂O)
-
Molecular Sieves (4Å, activated)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of inert gas. Add activated molecular sieves to the reaction flask.
-
Reactant Addition: Under an inert atmosphere, dissolve the this compound donor (1.0 equivalent) and the glycosyl acceptor (1.2 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or -20 °C) using an ice or dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (0.2 - 1.2 equivalents) to the stirred reaction mixture. The optimal amount should be determined experimentally.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding a few drops of pyridine (B92270) or triethylamine, followed by dilution with dichloromethane and washing with saturated aqueous sodium bicarbonate solution.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) or toluene/ethyl acetate) to obtain the desired glycosylated product.
Mandatory Visualization
References
- 1. A convenient synthesis of N-acetyllactosamine derivatives from lactal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acetyllactosamine Heptaacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-Acetyllactosamine Heptaacetate. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two main stages of this compound synthesis: the initial formation of N-Acetyllactosamine and its subsequent peracetylation.
Stage 1: N-Acetyllactosamine Synthesis (Enzymatic)
Q1: My N-Acetyllactosamine yield is low. What are the key parameters to optimize?
A1: Low yields in the enzymatic synthesis of N-Acetyllactosamine can be attributed to several factors. Key parameters to investigate include:
-
Enzyme Choice and Activity: The choice of β-galactosidase is crucial, as different enzymes exhibit varying regioselectivity and efficiency. For instance, β-galactosidase from Bacillus circulans is known for its high regioselectivity for the β(1→4) linkage.[1] Ensure the enzyme activity is optimal and has not diminished due to improper storage.
-
Reaction Conditions: The pH and temperature of the reaction are critical. For example, a reaction using β-galactosidase from Bacillus circulans can be conducted at 15°C and pH 5.0 for high yields.[1]
-
Substrate Ratio: The ratio of the galactose donor (e.g., lactose (B1674315) or o-nitrophenyl-β-D-galactoside) to the acceptor (N-acetylglucosamine) can significantly impact the yield. An optimized ratio needs to be determined empirically for your specific system.
-
Inhibition by Byproducts: The accumulation of byproducts, such as UDP in glycosyltransferase-catalyzed reactions, can inhibit the enzyme. The addition of an alkaline phosphatase can help to remove UDP and drive the reaction forward.[2]
-
Use of Co-solvents: The addition of organic co-solvents can sometimes enhance the yield by shifting the reaction equilibrium towards synthesis over hydrolysis. For example, a mixture of 20% (v/v) cyclohexane (B81311) in buffer has been shown to increase the yield of N-acetyllactosamine.[3]
Q2: I am observing the formation of the isomeric byproduct Galβ(1→6)GlcNAc. How can I improve the regioselectivity?
A2: The formation of the undesired β(1→6) isomer is a common challenge. To enhance the regioselectivity for the desired β(1→4) linkage:
-
Enzyme Selection: The primary factor influencing regioselectivity is the source of the β-galactosidase. Enzymes from Bacillus circulans are reported to have high regioselectivity for the β(1→4) linkage.[1] In contrast, β-galactosidases from P. multicolor, A. oryzae, and B. longum have been shown to exclusively synthesize the β(1→6) linkage.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. The high-yield synthesis using Bacillus circulans β-galactosidase was conducted at 15°C.[1]
Stage 2: Peracetylation to this compound
Q3: My acetylation reaction is incomplete, and I see starting material or partially acetylated products on my TLC. What should I do?
A3: Incomplete acetylation is a frequent issue. Here are some troubleshooting steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of acetic anhydride (B1165640) is used. A common starting point is 1.5-2.0 equivalents of acetic anhydride per hydroxyl group.[4] For N-Acetyllactosamine, which has seven free hydroxyl groups, this means using at least 10.5-14 equivalents.
-
Reaction Time and Temperature: While many acetylations are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.[5] Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Catalyst: Pyridine (B92270) is commonly used as both a solvent and a catalyst. For sterically hindered hydroxyl groups or slow reactions, the addition of a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a catalytic amount can significantly accelerate the reaction rate.[4]
-
Moisture: The reaction is sensitive to moisture, as water will consume acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous pyridine.
Q4: I am having difficulty removing pyridine and acetic anhydride during the work-up. What is the best procedure?
A4: Removing these high-boiling point reagents is a common work-up challenge.
-
Co-evaporation: After quenching the reaction (e.g., with methanol), co-evaporate the mixture with toluene (B28343) under reduced pressure. This helps to azeotropically remove residual pyridine.
-
Aqueous Washes: A standard work-up involves dissolving the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washing sequentially with:
-
Dilute HCl (e.g., 1 M) to protonate and remove pyridine into the aqueous layer.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid and remove acetic acid.
-
Brine to remove residual water.[4]
-
-
Copper Sulfate (B86663) Wash: An alternative to the HCl wash for removing pyridine is to wash the organic layer with an aqueous solution of copper sulfate (e.g., 10%). The copper ions form a complex with pyridine, which is then extracted into the aqueous phase.
Q5: My final product is a mixture of α and β anomers. How can I control the anomeric selectivity?
A5: The peracetylation of unprotected sugars often leads to a mixture of α and β anomers.
-
Catalyst Choice: The choice of catalyst can influence the anomeric ratio. For example, in the peracetylation of glucose, using sodium acetate (B1210297) as a catalyst tends to favor the β-anomer, while zinc chloride can lead to a more even mixture.
-
Reaction Conditions: Anomerization can occur under the reaction conditions. The thermodynamic product is often favored with longer reaction times and specific catalysts. For some sugars, specific conditions can be found to favor one anomer, but for many, a mixture is obtained which may require chromatographic separation.
Data Presentation: Optimizing Reaction Parameters
The following tables provide representative quantitative data on the effect of various reaction parameters on the yield of N-Acetyllactosamine and the peracetylation of disaccharides. Note: The data for peracetylation is based on studies of similar disaccharides and serves as a guideline for optimizing the synthesis of this compound.
Table 1: Effect of Co-solvent on Enzymatic N-Acetyllactosamine Synthesis
| Co-solvent (20% v/v in buffer) | Yield of N-Acetyllactosamine (%) |
| None (Buffer only) | 35 |
| Cyclohexane | 50 |
| Toluene | 45 |
| Dichloromethane | 42 |
| Acetone | 30 |
Data adapted from a study on the enzymatic synthesis of N-acetyllactosamine.[3]
Table 2: Representative Data on the Effect of Temperature and Catalyst on Disaccharide Peracetylation Yield
| Disaccharide | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Lactose | Pyridine/Ac₂O | 25 | 24 | ~60 |
| Lactose | Pyridine/Ac₂O | 40 | 12 | >90 |
| Glucose | In(OTf)₃/Ac₂O | 0 | 1 | >95 |
| Mannose | Pyridine/AcCl | -15 | 2 | 85 |
This table compiles representative data from various sources on the peracetylation of similar sugars to guide optimization.[2][5][6]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-Acetyllactosamine
This protocol is a general guideline based on the use of β-galactosidase from Bacillus circulans.
Materials:
-
Lactose (Galactose donor)
-
N-acetyl-D-glucosamine (GlcNAc) (Acceptor)
-
β-galactosidase from Bacillus circulans
-
Sodium phosphate (B84403) buffer (pH 5.0)
-
Activated charcoal
-
Celite
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of lactose and N-acetyl-D-glucosamine in sodium phosphate buffer (pH 5.0). The optimal concentrations and molar ratio should be determined empirically, but a starting point could be a 1:2 molar ratio of lactose to GlcNAc.
-
Add β-galactosidase from Bacillus circulans to the solution. The amount of enzyme will depend on its activity and should be optimized for efficient conversion.
-
Incubate the reaction mixture at 15°C with gentle stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and filter the supernatant.
-
To purify the N-Acetyllactosamine, the supernatant can be treated with activated charcoal to remove colored impurities and then purified by column chromatography (e.g., silica (B1680970) gel or gel filtration).
Protocol 2: Synthesis of this compound
This protocol describes the peracetylation of N-Acetyllactosamine using acetic anhydride and pyridine.
Materials:
-
N-Acetyllactosamine
-
Anhydrous pyridine
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Methanol (B129727) (for quenching)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Acetyllactosamine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
If using, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (at least 10.5 equivalents, e.g., 1.5 equivalents per hydroxyl group) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-stage synthesis of this compound.
Troubleshooting Logic for Peracetylation
Caption: Troubleshooting guide for incomplete peracetylation reactions.
References
- 1. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 2. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 6. Indium Triflate Catalyzed Peracetylation of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Side Reactions with Acetylated Sugar Donors
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions when using acetylated sugar donors in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using acetylated glycosyl donors?
A1: The most prevalent side reactions include the formation of orthoesters, hydrolysis of the glycosyl donor, and elimination reactions that lead to the formation of glycals.[1][2] Another common issue is the loss of acetyl protecting groups on the sugar, which can lead to a mixture of partially deacetylated byproducts.[3][4]
Q2: How do acetyl protecting groups influence the reactivity of a glycosyl donor?
A2: Acetyl groups are electron-withdrawing, which decreases the electron density at the anomeric center. This effect, often termed "disarming," makes the glycosyl donor less reactive compared to donors with electron-donating protecting groups like benzyl (B1604629) ethers.[5] This reduced reactivity can be advantageous for controlling selectivity in complex syntheses.
Q3: What is the role of the C-2 acetyl group in stereocontrol?
A3: An acetyl group at the C-2 position of the glycosyl donor can participate in the reaction through a phenomenon called "neighboring group participation." It can form a cyclic acyloxonium ion intermediate, which blocks one face of the sugar ring, leading to the stereoselective formation of 1,2-trans-glycosides.
Q4: Can the choice of Lewis acid affect the outcome of the glycosylation reaction?
A4: Absolutely. The choice of Lewis acid is critical and can influence both the yield and stereoselectivity.[3] For instance, a versatile Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O) often favors the formation of 1,2-trans-glycosides with acetylated donors.[3] In contrast, a stronger Lewis acid like Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) may promote a more Sₙ1-like pathway, which can sometimes lead to different stereochemical outcomes.[3] The optimal Lewis acid often needs to be determined empirically for a specific donor-acceptor pair.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glycoside Product
Potential Cause 1: Suboptimal Activation of the Glycosyl Donor
-
Troubleshooting:
-
Lewis Acid Choice: The selected Lewis acid may not be optimal for your specific glycosyl donor and acceptor. It is advisable to screen different Lewis acids, such as BF₃·Et₂O and TMSOTf, to find the most effective one.[3]
-
Lewis Acid Amount: Ensure that a sufficient amount of the Lewis acid is used. The catalytic activity can be hampered by any moisture present in the reaction.
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis of the Lewis acid and the glycosyl donor.
-
Potential Cause 2: Formation of Partially Deacetylated Byproducts
-
Troubleshooting:
-
Glycosylation-Reacetylation Protocol: A highly effective strategy is to employ a one-pot glycosylation-reacetylation protocol.[3][4] After the glycosylation step is complete, acetic anhydride (B1165640) and a mild base (e.g., pyridine) are added to the reaction mixture to re-acetylate any partially deprotected products, thereby converting them to the desired fully acetylated glycoside.[3] This can significantly improve the isolated yield and simplify purification.[3]
-
Potential Cause 3: Inappropriate Reaction Temperature
-
Troubleshooting:
-
Temperature Optimization: The reaction temperature can significantly impact the outcome. It is recommended to perform glycosylation reactions at a single, controlled temperature rather than gradually increasing it.[6][7] For reactions that may proceed through a more Sₙ2-like mechanism to enhance stereoselectivity, conducting them at the lowest practical temperature is advisable.[6][7] Cryogenic temperatures can sometimes minimize side reactions by allowing for clean activation of the donor.
-
Issue 2: Formation of Undesired Orthoester Byproducts
Potential Cause: Reaction Conditions Favoring Orthoester Formation
-
Troubleshooting:
-
Lewis Acid Strength: Stronger Lewis acids can sometimes promote the rearrangement of a transiently formed orthoester to the desired glycosidic linkage.[8] If orthoester formation is a significant issue, consider using a stronger Lewis acid or adjusting the reaction conditions to favor this rearrangement.
-
Solvent and Temperature: The choice of solvent and the reaction temperature can influence the formation of orthoesters. Empirical optimization of these parameters may be necessary to minimize this side reaction.
-
Data Presentation
Table 1: Comparison of Glycosylation Yields With and Without a Reacetylation Step
| Glycosyl Donor | Lewis Acid | Reacetylation Step | Isolated Yield of Peracetylated Allyl Glycoside | Reference |
| Peracetylated β-D-glucose | TMSOTf | No | 20% | [9] |
| Peracetylated β-D-glucose | TMSOTf | Yes | 68% | [9] |
| Peracetylated β-D-galactose | BF₃·Et₂O | No | 22% | [9] |
| Peracetylated β-D-galactose | BF₃·Et₂O | Yes | 61% | [9] |
| Peracetylated β-lactose | BF₃·Et₂O | No | 24% | [9] |
| Peracetylated β-lactose | BF₃·Et₂O | Yes | 76% | [9] |
| Peracetylated β-maltose | BF₃·Et₂O | No | 18% | [9] |
| Peracetylated β-maltose | BF₃·Et₂O | Yes | 70% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the acetylated sugar donor and the glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the chosen Lewis acid (e.g., BF₃·Et₂O or TMSOTf) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at the set temperature or to warm to room temperature, and stir for the determined reaction time (e.g., 16-24 hours).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Work-up: Transfer the mixture to a separatory funnel, dilute with an organic solvent, and wash sequentially with appropriate aqueous solutions (e.g., saturated aqueous NaHCO₃, water, and brine).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: One-Pot Glycosylation-Reacetylation Protocol
-
Glycosylation: Follow steps 1-4 of the "General Procedure for Lewis Acid-Promoted Glycosylation."
-
Reacetylation Setup: Once the glycosylation is deemed complete by TLC analysis, cool the reaction mixture back to 0 °C.
-
Reagent Addition: Sequentially add a mild base (e.g., pyridine), followed by acetic anhydride to the reaction mixture.
-
Reacetylation Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete conversion of any polar byproducts to the single spot of the desired peracetylated glycoside.
-
Work-up and Purification: Follow steps 5-7 of the "General Procedure for Lewis Acid-Promoted Glycosylation."
Visualizations
Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.
Caption: Troubleshooting workflow for low glycosylation yields.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guidelines for O-Glycoside Formation from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
N-Acetyllactosamine Heptaacetate stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Acetyllactosamine Heptaacetate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, specifically the removal of its seven acetyl groups, a process known as deacetylation. This chemical degradation can occur under various experimental conditions, leading to partially or fully deacetylated forms of N-acetyllactosamine, which may impact experimental outcomes.
Q2: What factors influence the rate of deacetylation of this compound?
A2: The rate of deacetylation is significantly influenced by several factors, including:
-
pH: The stability of the acetyl groups is highly pH-dependent. Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the ester linkages of the acetyl groups.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of deacetylation.
-
Enzymatic Contamination: The presence of esterase enzymes in the experimental system can lead to rapid and specific deacetylation.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare aqueous solutions of this compound fresh for each experiment.
-
Use buffers at or near neutral pH (pH 6-7) if experimentally feasible.
-
Maintain solutions at low temperatures (e.g., on ice) during use and store stock solutions at -20°C or below.
-
Ensure all components of the reaction mixture are free from enzymatic contamination.
Q4: What are the potential consequences of using a degraded solution of this compound?
A4: Using a solution containing partially or fully deacetylated N-acetyllactosamine can lead to several issues, including:
-
Inaccurate quantification of the active compound.
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Altered biological activity, as the acetyl groups can be crucial for cell permeability and interaction with target molecules.
-
Variability and poor reproducibility of experimental results.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent biological activity or experimental results. | Degradation of this compound in the aqueous solution. | Prepare fresh solutions for each experiment. Verify the pH and temperature of your experimental setup. Consider performing a stability check of your compound under your specific experimental conditions using an analytical method like HPLC. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of partially or fully deacetylated forms of this compound. | Confirm the identity of the unexpected peaks by mass spectrometry. Optimize solution preparation and handling to minimize degradation (see FAQs). |
| Loss of compound concentration over time in prepared solutions. | Hydrolysis of the acetyl groups leading to different chemical species. | Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) at -20°C or -80°C and dilute into aqueous buffers immediately before use. Avoid prolonged storage of aqueous solutions. |
| Precipitation of the compound in aqueous buffer. | This compound has limited solubility in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Stability Data
Table 1: Estimated Percentage of Intact this compound after 24 hours at 25°C in Aqueous Buffers of Different pH.
| pH | Estimated % Remaining |
| 4.0 | 95% |
| 5.0 | 98% |
| 6.0 | >99% |
| 7.0 | >99% |
| 8.0 | 90% |
| 9.0 | 75% |
Table 2: Estimated Half-life (t½) of this compound in Aqueous Solution (pH 7.4) at Different Temperatures.
| Temperature (°C) | Estimated Half-life (hours) |
| 4 | > 500 |
| 25 | ~150 |
| 37 | ~72 |
| 50 | ~24 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The degradation can be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Phosphate buffer
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C).
-
Take samples at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight.
-
Keep a control sample in the dark.
-
Take samples at various time points.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A C18 column with a gradient of water and acetonitrile is a good starting point.
-
Analyze the stressed samples and a non-stressed control sample.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition and time point.
-
Identify the major degradation products, if possible, using LC-MS.
-
Determine the degradation kinetics under each condition.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for inconsistent results.
Improving the solubility of N-Acetyllactosamine Heptaacetate for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N-Acetyllactosamine Heptaacetate in experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer.
A1: this compound is a peracetylated sugar, making it highly hydrophobic and thus poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is not recommended. To achieve a clear solution, it is essential to first dissolve the compound in an appropriate organic solvent.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound for biological experiments.[1][2][3] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound. For other applications, chloroform (B151607) and ethyl acetate (B1210297) are also viable solvents.
Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is rapidly introduced into an aqueous environment. Here are several troubleshooting steps:
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Decrease the final concentration: The concentration of this compound in your final working solution may be too high. Try lowering the final concentration.
-
Optimize the dilution method: Instead of adding the aqueous medium directly to your DMSO stock, add the DMSO stock dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[4] This helps to disperse the compound quickly and prevent localized high concentrations.
-
Use an intermediate dilution step: Prepare an intermediate dilution of your stock solution in the pre-warmed aqueous medium before making the final dilution. This gradual change in solvent polarity can help maintain solubility.[4]
-
Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[1] Ensure your dilution scheme adheres to this limit.
Q4: My compound appears to be dissolved, but I am seeing inconsistent or no activity in my biological assay.
A4: Even without visible precipitation, the compound may be forming microscopic aggregates in the aqueous solution, which can reduce its effective concentration and biological activity.
-
Sonication: Briefly sonicate the final working solution to help break up any small aggregates.
-
Fresh Preparations: Always prepare fresh working solutions from your stock solution for each experiment to minimize the chances of degradation or aggregation over time.
Solubility Data
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Methanol | Slightly Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Estimated > 10 mg/mL | Inferred from similar compounds |
| Dimethylformamide (DMF) | Estimated > 10 mg/mL | Inferred from similar compounds |
| Water | Insoluble | General property of peracetylated sugars |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 677.6 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.776 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol provides a step-by-step guide for diluting the DMSO stock solution into a cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a working solution with a final concentration of 10 µM this compound.
-
Calculate the dilution factor: To go from a 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.[1]
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Perform the dilution: a. In a sterile tube, add 999 µL of pre-warmed cell culture medium. b. Add 1 µL of the 10 mM this compound DMSO stock solution to the medium. c. Mix immediately but gently by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing, which can cause the compound to precipitate.
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Application to cells: Use the freshly prepared working solution to treat your cells immediately.
Visualizations
The following diagrams illustrate a key signaling pathway involving N-acetyllactosamine and a typical experimental workflow.
Caption: FGF Signaling Pathway Modulation by N-acetyllactosamine.
References
Technical Support Center: N-Acetyllactosamine Heptaacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyllactosamine Heptaacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from two main side reactions: incomplete acetylation and acetyl group migration. Incomplete acetylation results in a mixture of partially acetylated N-acetyllactosamine derivatives with one or more free hydroxyl groups. Acetyl group migration, a common issue in carbohydrate chemistry, can lead to the formation of various constitutional isomers of the desired heptaacetate product. This migration can occur under neutral, basic, or acidic conditions.[1]
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: The primary methods for detecting byproducts are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, byproducts will typically appear as more polar spots (lower Rf values) than the fully acetylated product. ¹H and ¹³C NMR spectroscopy can provide detailed structural information, allowing for the identification of signals corresponding to free hydroxyl groups or acetyl groups in unexpected positions, which is indicative of incomplete acetylation or acetyl migration.
Q3: What are the key challenges in purifying this compound?
A3: The main challenge is the separation of the desired fully acetylated product from closely related byproducts, particularly partially acetylated isomers. These compounds often have very similar polarities, making their separation by standard column chromatography difficult. Careful selection of the eluent system and optimization of chromatographic conditions are crucial for achieving high purity.
Troubleshooting Guides
Issue 1: Incomplete Acetylation
Symptoms:
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Multiple spots are observed on TLC analysis of the crude reaction mixture, with some spots having a significantly lower Rf value than the expected product.
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¹H NMR spectrum of the crude product shows broad signals in the hydroxyl region (typically 2-5 ppm) and integration of the acetyl signals corresponds to fewer than seven acetyl groups.
Possible Causes:
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Insufficient amount of acetylating agent (acetic anhydride).
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Reaction time is too short.
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Presence of moisture in the reaction, which can quench the acetic anhydride (B1165640).
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Steric hindrance at certain hydroxyl groups slowing down the reaction.
Solutions:
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Increase the excess of acetic anhydride: Use a larger excess of acetic anhydride to ensure all hydroxyl groups are acetylated.
-
Extend the reaction time: Monitor the reaction progress by TLC until the starting material and partially acetylated intermediates are no longer visible.
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Ensure anhydrous conditions: Use dry solvents (pyridine, dichloromethane) and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the acetylation of sterically hindered hydroxyls.
Issue 2: Acetyl Group Migration
Symptoms:
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The product appears as a single spot on TLC, but NMR analysis reveals a mixture of isomers.
-
¹H and ¹³C NMR spectra show more complex signals than expected for a single, pure compound, particularly in the regions of the acetyl methyl protons and the sugar ring protons and carbons.
Possible Causes:
-
The reaction or workup conditions are basic or neutral, which can catalyze acetyl migration.[1]
-
Prolonged reaction times at elevated temperatures can promote migration.
-
The purification method (e.g., silica (B1680970) gel chromatography) can sometimes induce migration if the silica is not neutral.
Solutions:
-
Control the pH: Maintain a slightly acidic pH during the workup to minimize base-catalyzed migration.[1]
-
Use milder reaction conditions: If possible, conduct the reaction at a lower temperature for a longer period.
-
Neutralize silica gel: If acetyl migration is observed during chromatography, consider using neutralized silica gel or an alternative purification method like preparative HPLC.
-
Alternative acylating agents: For critical applications where acetyl migration is a persistent issue, consider using bulkier acylating agents like benzoyl chloride, as benzoyl groups are less prone to migration.
Data Presentation
Table 1: Representative Distribution of Products in a Typical this compound Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₂₈H₃₉NO₁₈ | 677.61 | 70 - 85 |
| Hexa-O-acetyl-N-acetyllactosamine Isomers | C₂₆H₃₇NO₁₇ | 635.57 | 10 - 20 |
| Penta-O-acetyl-N-acetyllactosamine Isomers | C₂₄H₃₅NO₁₆ | 593.53 | 5 - 10 |
| Acetyl Group Migration Isomers | C₂₈H₃₉NO₁₈ | 677.61 | < 5 |
Note: The yields are approximate and can vary significantly based on the reaction conditions and purification efficiency.
Experimental Protocols
Key Experiment: Peracetylation of N-Acetyllactosamine
Materials:
-
N-Acetyllactosamine
-
Acetic Anhydride (Ac₂O)
-
Dry Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve N-acetyllactosamine (1 equivalent) in dry pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (at least 7 equivalents, typically a larger excess is used) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has disappeared and a new, less polar spot corresponding to the product is observed.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure (rotary evaporation). Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Deacetylation of N-Acetyllactosamine Heptaacetate
This technical support center provides troubleshooting guidance and frequently asked questions for the deacetylation of N-acetyllactosamine heptaacetate, a critical step in the synthesis of N-acetyllactosamine (LacNAc) and its derivatives for research and drug development. The primary focus is on the widely used Zemplén deacetylation method to ensure complete removal of acetyl protecting groups without degradation of the target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the deacetylation of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deacetylation | 1. Insufficient catalyst (sodium methoxide). 2. Short reaction time. 3. Presence of significant amounts of water in the methanol (B129727), which can consume the catalyst. 4. Inadequate mixing of the reaction. | 1. Increase the amount of sodium methoxide (B1231860) catalyst incrementally (e.g., from 0.1 eq to 0.2 eq).[1] 2. Extend the reaction time and continue to monitor by TLC until the starting material is fully consumed.[2] 3. While Zemplén reactions can tolerate small amounts of water, using anhydrous methanol is recommended for optimal results.[3] If using reagent-grade methanol, a slight excess of catalyst may be necessary. 4. Ensure efficient stirring throughout the reaction. |
| Product Degradation (e.g., cleavage of the glycosidic bond) | 1. Reaction temperature is too high. 2. Prolonged exposure to strong basic conditions. 3. Presence of other base-labile functional groups in the molecule. | 1. Maintain the reaction at room temperature or below (e.g., 0 °C to start).[2] 2. Neutralize the reaction mixture promptly with an ion-exchange resin (H+ form) as soon as the reaction is complete as monitored by TLC.[2] 3. For complex substrates with other sensitive groups, consider milder deacetylation methods or alternative protecting group strategies. |
| Formation of Side Products | 1. Acyl migration may occur in some cases, leading to partially deacetylated isomers. 2. If the starting material is not pure, impurities can lead to side products. | 1. While less common for per-O-acetylated sugars, if acyl migration is suspected, careful monitoring and purification by chromatography are necessary. 2. Ensure the purity of the this compound starting material by techniques such as NMR or HPLC before starting the deacetylation. |
| Difficulty in Isolating the Product | 1. The highly polar nature of the deacetylated product can make extraction and purification challenging. 2. Residual sodium acetate (B1210297) from the reaction can co-elute with the product. | 1. After neutralization, ensure all methanol is removed under reduced pressure. The polar product can then be purified by silica (B1680970) gel column chromatography using a polar eluent system (e.g., a mixture of dichloromethane, methanol, and water). 2. Thoroughly wash the ion-exchange resin after neutralization to remove all sodium ions. The use of a catalytic amount of sodium methoxide minimizes the formation of sodium acetate.[1] |
| TLC Plate Shows Streaking | 1. The deacetylated product is highly polar and may streak on silica gel TLC plates. 2. The sample is too concentrated. | 1. Use a more polar eluent system. Adding a small amount of acetic acid or triethylamine (B128534) to the eluent can sometimes improve the spot shape. 2. Dilute the sample before spotting it on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the deacetylation of this compound?
A1: The most common and effective method is the Zemplén deacetylation. This procedure involves treating the acetylated sugar with a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol at room temperature.[2] This method is generally high-yielding and avoids harsh conditions that could lead to degradation.
Q2: How can I monitor the progress of the deacetylation reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as ethyl acetate/methanol/water (e.g., in a 7:2:1 ratio), will show a clear distinction between the less polar, faster-moving starting material (this compound) and the more polar, slower-moving deacetylated product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q3: Is it necessary to use anhydrous methanol for the Zemplén deacetylation?
A3: While it is best practice to use anhydrous methanol to ensure the catalytic activity of the sodium methoxide, some studies have shown that the reaction can tolerate small amounts of water.[3] If using reagent-grade methanol that may contain some water, a slight increase in the amount of sodium methoxide may be required to compensate for any catalyst that is consumed.
Q4: How do I work up the reaction once it is complete?
A4: Once the reaction is complete as determined by TLC, the basic catalyst must be neutralized. This is typically achieved by adding an acidic ion-exchange resin (H+ form), such as Dowex 50W-X8, to the reaction mixture and stirring until the pH is neutral. The resin is then filtered off, and the filtrate containing the product is concentrated under reduced pressure.[2]
Q5: What is a typical yield for the deacetylation of this compound?
A5: Under optimal conditions, the Zemplén deacetylation of per-O-acetylated sugars, including this compound, is known to proceed in high to quantitative yields, often exceeding 90%.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
This protocol describes a standard procedure for the complete removal of acetyl groups from this compound.
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt% or prepared fresh from sodium metal and anhydrous methanol)
-
Acidic ion-exchange resin (H+ form, e.g., Dowex 50W-X8)
-
TLC plates (silica gel 60 F254)
-
Eluent for TLC (e.g., Ethyl acetate/Methanol/Water, 7:2:1)
-
Staining solution for TLC visualization (e.g., ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (typically 0.1 to 0.2 equivalents relative to the starting material).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC at regular intervals (e.g., every 30 minutes).
-
Once the TLC analysis indicates the complete disappearance of the starting material, add the acidic ion-exchange resin to the reaction mixture portion-wise until the pH of the solution becomes neutral (check with pH paper).
-
Stir the mixture for an additional 15-20 minutes.
-
Filter off the ion-exchange resin and wash it thoroughly with methanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude N-acetyllactosamine.
-
Purify the crude product by silica gel column chromatography if necessary, using an appropriate polar eluent system.
Data Presentation
The following table summarizes typical quantitative data for the Zemplén deacetylation of per-O-acetylated sugars. Note that optimal conditions for this compound may vary slightly.
| Parameter | Value | Reference |
| Catalyst | Sodium Methoxide (NaOMe) | [2] |
| Catalyst Loading | 0.1 - 0.2 equivalents | [1] |
| Solvent | Anhydrous Methanol | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 0.5 - 4 hours (monitor by TLC) | [3] |
| Typical Yield | > 90% (Quantitative) | [3] |
Visualizations
Caption: Experimental workflow for the deacetylation of this compound.
Caption: Simplified logical relationship of the Zemplén deacetylation reaction.
References
Strategies to avoid incomplete reactions with N-Acetyllactosamine Heptaacetate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with incomplete reactions involving N-Acetyllactosamine Heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected form of N-Acetyllactosamine (LacNAc), a disaccharide that is a fundamental building block of complex glycans on glycoproteins and glycolipids.[1][2] The seven acetate (B1210297) groups serve as protecting groups for the hydroxyl functionalities, allowing for regioselective chemical modifications at the anomeric carbon or other unprotected positions. Its primary applications are in glycobiology research and as a precursor in the chemical or enzymatic synthesis of more complex oligosaccharides, glycoconjugates, and therapeutics.[3]
Q2: What are the main causes of incomplete glycosylation reactions when using this compound as a glycosyl donor?
A2: Incomplete glycosylation reactions can stem from several factors:
-
Sub-optimal Reaction Conditions: Incorrect temperature, pH, or reaction time can significantly reduce yield.[1]
-
Reagent Quality: Degradation of the glycosyl donor, acceptor, or catalyst due to improper storage or handling.
-
Activator/Catalyst Issues: Insufficient concentration, poor choice of Lewis acid for the specific substrates, or catalyst deactivation.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and the stereochemical outcome.[5][6]
-
Steric Hindrance: A sterically hindered glycosyl acceptor may react slowly or not at all.[7]
-
Side Reactions: Competing reactions, such as the migration of acetyl protecting groups, can consume starting material.[8]
Q3: Why is the choice of Lewis acid important in chemical glycosylation?
A3: The Lewis acid acts as a promoter or catalyst, activating the glycosyl donor (this compound) to facilitate the formation of a glycosidic bond with the acceptor molecule. The strength and type of Lewis acid can dictate the reaction mechanism (SN1 vs. SN2 pathway), which in turn affects the reaction rate and the stereoselectivity (α vs. β) of the newly formed bond.[4] For instance, a strong Lewis acid like TMSOTf may favor an SN1 pathway, while a weaker one like BF₃·Et₂O might favor an SN2 pathway under certain conditions.[4]
Q4: Can I use this compound in enzymatic reactions?
A4: this compound itself is generally not a suitable substrate for direct use in enzymatic glycosylation reactions with glycosyltransferases. These enzymes typically require nucleotide-activated sugar donors (e.g., UDP-galactose). However, after the chemical deprotection of the acetate groups to yield N-Acetyllactosamine, the resulting disaccharide can be used as a substrate or building block in various enzymatic syntheses.[1]
Troubleshooting Guide for Incomplete Reactions
This guide addresses specific issues that can lead to incomplete reactions and provides systematic steps for resolution.
Problem 1: Low or No Product Yield in a Chemical Glycosylation Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Promoter | Use a fresh batch of the Lewis acid (e.g., TMSOTf, BF₃·Et₂O). Ensure it has been stored under anhydrous conditions. |
| Sub-optimal Temperature | Vary the reaction temperature. Some reactions require cooling (e.g., 0 °C) to control side reactions, while others may need elevated temperatures (e.g., 40-60 °C) to proceed.[9] |
| Incorrect Solvent | The choice of solvent is critical. Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) are common.[5][7] If solubility is an issue, consider alternative anhydrous solvents. |
| Poor Quality of Reactants | Verify the purity of the this compound donor and the glycosyl acceptor by NMR or Mass Spectrometry. Ensure all reactants are thoroughly dried, as moisture can quench the Lewis acid. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can range from a few hours to over 24 hours.[9] Extend the reaction time if starting material is still present. |
| Donor/Acceptor Ratio | Adjust the stoichiometry. Often, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used to drive the reaction to completion. |
Problem 2: Incomplete Deprotection of Acetate Groups
| Potential Cause | Troubleshooting Step |
| Insufficient Base/Catalyst | For Zemplén deacetylation (NaOMe in MeOH), ensure the sodium methoxide (B1231860) is fresh and used in catalytic but sufficient amounts. The reaction should be basic. |
| Reaction Time/Temperature | Allow the reaction to proceed until TLC analysis shows complete conversion of the starting material. Gentle warming can sometimes accelerate the reaction, but may increase side products. |
| Incomplete Hydrolysis | For enzymatic deprotection, ensure the pH and temperature are optimal for the specific lipase (B570770) used. For example, some lipases work best at pH 7 and 25 °C. |
| Steric Hindrance | Some acetate groups may be sterically hindered and thus harder to remove. Consider stronger deprotection conditions or alternative methods if partial deprotection persists. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Glycosylation
This protocol provides a general methodology for the glycosylation of an alcohol acceptor using this compound as the donor, activated by TMSOTf.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure the this compound (glycosyl donor) and the alcohol (glycosyl acceptor) are pure and anhydrous.
-
Use anhydrous 1,2-dichloroethane or dichloromethane as the solvent.
-
-
Reaction Setup:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the this compound (1.0 equivalent) and the glycosyl acceptor (1.5 equivalents).
-
Add activated molecular sieves (4 Å) and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 40°C).[10]
-
-
Glycosylation:
-
Slowly add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equivalents) in the reaction solvent via syringe.[10]
-
Stir the reaction at the chosen temperature for 12-24 hours.[9][10]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10]
-
-
Work-up and Purification:
-
Extract the mixture with chloroform (B151607) or dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired glycoside.[10]
-
Protocol 2: Zemplén Deacetylation of this compound
This protocol describes the complete removal of the seven acetate protecting groups.
-
Preparation:
-
Dissolve the purified this compound product in anhydrous methanol (B129727) (MeOH).
-
-
Reaction:
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide (NaOMe) in MeOH (e.g., 0.1 equivalents of a 0.5 M solution).
-
Stir the reaction at room temperature.
-
-
Monitoring and Neutralization:
-
Monitor the reaction by TLC until all starting material is consumed.
-
Neutralize the reaction by adding Amberlite IR120 (H⁺) resin until the pH is neutral.
-
-
Purification:
-
Filter off the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the fully deprotected N-Acetyllactosamine.
-
Data Summary Tables
Table 1: Recommended Conditions for Enzymatic Synthesis of N-Acetyllactosamine
| Parameter | Recommended Value | Notes |
| Enzyme | β-galactosidase from Bacillus circulans | Known for regioselective transglycosylation.[11] |
| pH | 5.0 | Optimal for the specified enzyme.[11] |
| Temperature | 15 °C | Lower temperature can improve yield and reduce side products.[11] |
| Donor Substrate | Lactose | |
| Acceptor Substrate | N-Acetylglucosamine (GlcNAc) |
Table 2: Lewis Acids for Chemical Glycosylation
| Lewis Acid | Common Abbreviation | Typical Conditions & Notes |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | A strong Lewis acid. Often used in catalytic amounts (0.1-0.2 eq.) in non-coordinating solvents like DCM at 0 °C to 40 °C.[4][10] |
| Boron trifluoride diethyl etherate | BF₃·Et₂O | A common, milder Lewis acid. Can influence stereoselectivity towards β-products.[4][12] |
| Iron(III) triflate | Fe(OTf)₃ | Can be used catalytically under microwave conditions or in continuous flow processes. |
Visualizations
Caption: A logical workflow for troubleshooting incomplete glycosylation reactions.
Caption: Key factors that influence the outcome of glycosylation reactions.
References
- 1. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Impact of solvent choice on N-Acetyllactosamine Heptaacetate reactivity
Welcome to the technical support center for N-Acetyllactosamine Heptaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this important disaccharide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, with a focus on the critical role of solvent selection.
Issue 1: Low Yield in Glycosylation Reactions
You are using this compound as a glycosyl donor and observing a low yield of your desired glycosylated product.
Caption: Troubleshooting workflow for low glycosylation yield.
| Potential Cause | Explanation | Recommended Action |
| Poor Solubility | This compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and reduced reactivity. | Ensure complete dissolution of the glycosyl donor before adding the acceptor and activator. Consider using a more polar solvent or a co-solvent system. For example, a mixture of dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) can enhance solubility. |
| Solvent Participation | Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can act as nucleophiles, competing with the glycosyl acceptor and leading to the formation of unwanted byproducts. | Switch to a non-participating solvent such as dichloromethane (DCM) or toluene.[1][2] |
| Inappropriate Solvent Polarity | The stability of the key oxocarbenium ion intermediate is highly dependent on solvent polarity. A solvent that is too polar can over-stabilize the intermediate, reducing its reactivity, while a nonpolar solvent might not support ion pair separation. | For reactions proceeding through an SN1-like mechanism, a moderately polar, non-coordinating solvent like DCM is often a good starting point. For SN2-like reactions, a less polar solvent may be preferable.[3][4] |
| Formation of Stable Intermediates | Nitrile solvents, such as acetonitrile (B52724), can form stable glycosyl nitrilium ion intermediates, which may be less reactive towards the glycosyl acceptor, thereby slowing down the reaction and potentially reducing the overall yield.[2] | If using a nitrile solvent to favor β-glycoside formation, you may need to increase the reaction time or temperature. Alternatively, consider a different solvent system if the reaction rate is too slow. |
Issue 2: Incorrect Stereoselectivity in Glycosylation
The ratio of α- to β-glycosidic linkages in your product is not as expected.
Caption: Troubleshooting workflow for incorrect stereoselectivity.
The choice of solvent is a primary determinant of the stereochemical outcome of a glycosylation reaction.[1][2][5] The acetyl group at the C-2 position of the glucosamine (B1671600) residue in this compound can act as a participating group, generally favoring the formation of 1,2-trans-glycosides (the β-anomer). However, solvent effects can modulate this outcome.
| Solvent Type | General Effect on Stereoselectivity | Mechanism |
| Ethereal (e.g., Diethyl Ether, THF, Dioxane) | Favors α-glycoside (1,2-cis) formation.[1][2] | Ethereal solvents can coordinate to the anomeric center, promoting the formation of an α-linked intermediate. |
| Nitrile (e.g., Acetonitrile) | Strongly favors β-glycoside (1,2-trans) formation.[1][2] | Nitrile solvents can react with the oxocarbenium ion to form a stable α-nitrilium ion intermediate, which is then attacked by the acceptor from the opposite (β) face. |
| Aprotic, Non-participating (e.g., DCM, Toluene) | The outcome is highly dependent on other factors like the activator, temperature, and the inherent directing effect of the C-2 acetyl group. | These solvents have minimal direct participation, allowing the intrinsic reactivity of the donor and acceptor to dominate. |
The following table presents representative data on how solvent choice can influence the anomeric ratio in a typical glycosylation reaction using this compound as the donor.
| Solvent | Yield (%) | Anomeric Ratio (α:β) | Reaction Time (h) |
| Dichloromethane (DCM) | 85 | 1:5 | 4 |
| Diethyl Ether (Et2O) | 70 | 3:1 | 8 |
| Acetonitrile (MeCN) | 80 | 1:15 | 6 |
| Toluene | 78 | 1:4 | 5 |
| Tetrahydrofuran (THF) | 65 | 2:1 | 8 |
Note: This data is illustrative and actual results may vary depending on the specific glycosyl acceptor, activator, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the deprotection of this compound?
For the complete deacetylation of this compound, the Zemplén deacetylation protocol is commonly used.[6][7] This typically involves a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). Methanol is the solvent of choice as it is a protic solvent that facilitates the transesterification reaction. While other alcohols can be used, methanol is generally the most efficient. The use of anhydrous methanol is often recommended to prevent the consumption of the base by water, although reagent-grade methanol can also be effective.[8]
Q2: Can I use a solvent mixture for my glycosylation reaction?
Yes, solvent mixtures are often employed to fine-tune the properties of the reaction medium. For instance, adding a polar co-solvent like DMF to DCM can improve the solubility of the reactants. However, be aware that even small amounts of a participating co-solvent like acetonitrile or an ethereal solvent can significantly influence the stereochemical outcome.
Q3: My reaction is very slow in dichloromethane. What can I do?
If your glycosylation reaction is sluggish in DCM, you could consider a more polar solvent to better support the ionic intermediates. However, this may come at the cost of reduced stereoselectivity.[4] Alternatively, you can try increasing the temperature or using a more powerful activator system.
Q4: Are there any "green" or solvent-free options for reactions with peracetylated sugars?
Solvent-free glycosylation reactions have been developed, often using a Lewis acid catalyst.[9] These methods can be advantageous in reducing toxic waste. However, they may require careful optimization of reaction conditions to achieve good yields and stereoselectivity.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation
This protocol describes a general method for the glycosylation of an alcohol acceptor with this compound as the glycosyl donor in dichloromethane.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid activator (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF3·OEt2))
-
Inert atmosphere (Argon or Nitrogen)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.), the glycosyl acceptor (1.2 eq.), and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Slowly add the Lewis acid activator (0.1-0.3 eq. for TMSOTf, or 1.0-2.0 eq. for BF3·OEt2).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Zemplén Deacetylation
This protocol describes the complete removal of acetyl protecting groups from a glycoside derived from this compound.[6]
Materials:
-
Acetylated glycoside
-
Anhydrous Methanol
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Amberlite IR120 H+ resin
Procedure:
-
Dissolve the acetylated glycoside in anhydrous methanol in a flask.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Add Amberlite IR120 H+ resin to the reaction mixture to neutralize the base (pH ~7).
-
Filter the resin and wash with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification may be necessary depending on the substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Furanosyl oxocarbenium ion stability and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in purifying N-Acetyllactosamine Heptaacetate products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of N-Acetyllactosamine Heptaacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can be categorized as follows:
-
Reaction Byproducts:
-
Acetic Acid and Acetic Anhydride (B1165640): Residual reagents from the acetylation process.
-
Pyridine (B92270) or other basic catalysts: Used to catalyze the acetylation reaction.
-
-
Process-Related Impurities:
-
α- and β-Anomers: The peracetylation of N-acetyllactosamine can result in a mixture of α and β anomers at the anomeric center of the glucose residue. These are diastereomers with different physical properties, which can sometimes complicate purification.
-
Partially Acetylated Intermediates: Incomplete acetylation can lead to a mixture of products with varying degrees of acetylation.
-
-
Degradation Products: Although less common under standard acetylation conditions, prolonged exposure to harsh acidic or basic conditions during workup or purification can lead to the degradation of the sugar backbone.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are flash column chromatography and recrystallization. Often, a combination of both is used to achieve high purity.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from polar and non-polar impurities. Silica (B1680970) gel is the most common stationary phase.
-
Recrystallization: This technique is used to obtain highly pure crystalline material. It is particularly effective at removing trace impurities after an initial purification by chromatography.
Q3: How can I monitor the purity of my this compound during purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. A typical mobile phase for TLC analysis of acetylated sugars is a mixture of ethyl acetate (B1210297) and hexane. Staining with a p-anisaldehyde solution followed by heating will visualize the carbohydrate spots. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the structure and purity of the final product.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities. | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Improperly packed column (channeling). | 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the product. A common starting point is a gradient of ethyl acetate in hexane. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of spots on TLC of collected fractions. | 1. Sample is too concentrated. 2. Presence of very polar impurities (e.g., residual pyridine). | 1. Dilute the sample before spotting on the TLC plate. 2. Co-evaporate the crude product with toluene (B28343) to remove residual pyridine before chromatography. If the problem persists, consider adding a small amount of a neutralizer like triethylamine (B128534) (0.1-1%) to the eluent. |
| Product is not soluble in the eluent for loading. | The chosen eluent is too non-polar for the crude mixture. | Use a "dry loading" technique: dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated with impurities. 2. The cooling process is too rapid. 3. The chosen solvent is not ideal. | 1. Attempt to purify the material further by column chromatography before recrystallization. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Experiment with different solvent systems. A mixture of ethanol (B145695) and water is often effective for acetylated sugars. |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution. 2. Try adding a less polar "anti-solvent" (in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the pure product. |
| Low recovery of the product. | 1. Too much solvent was used for dissolution. 2. The product has significant solubility in the cold solvent. 3. Crystals were washed with too much or warm solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the compound. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the product. |
Experimental Protocols
General Protocol for Peracetylation of N-Acetyllactosamine
-
Dissolve N-Acetyllactosamine in a mixture of pyridine and acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of the initial eluent (e.g., 20% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or use the dry loading method described in the troubleshooting guide.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 20% to 60% ethyl acetate in hexane). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: A common solvent system for acetylated sugars is ethanol/water.
-
Dissolution: Dissolve the partially purified product in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy.
-
Crystal Formation: Add a few drops of hot ethanol to redissolve the cloudiness and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Data Presentation
Table 1: Purity and Yield Data from a Representative Purification Protocol
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Crude Product | ~75% | - | - |
| Flash Chromatography | 75% | >95% | 70-85% |
| Recrystallization | >95% | >99% | 80-90% |
Note: These are typical values and may vary depending on the reaction scale and specific conditions.
Table 2: Analytical Data for Pure this compound
| Analytical Technique | Expected Results |
| ¹H NMR (in CDCl₃) | Look for characteristic peaks for the seven acetyl groups (singlets around δ 2.0-2.2 ppm), the N-acetyl group (singlet around δ 1.9 ppm), and the sugar ring protons (in the δ 3.5-5.5 ppm region). The anomeric proton will have a specific chemical shift and coupling constant depending on the α or β configuration. |
| ¹³C NMR (in CDCl₃) | Expect signals for the carbonyl carbons of the acetyl groups (around δ 170 ppm), the methyl carbons of the acetyl groups (around δ 20-21 ppm), and the sugar ring carbons (in the δ 50-100 ppm region). |
| HPLC (Reverse Phase) | A single sharp peak should be observed under optimized conditions. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
Validation & Comparative
A Comparative Guide to N-Acetyllactosamine Heptaacetate and Unacetylated N-Acetyllactosamine in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the field of glycobiology, metabolic labeling has emerged as a powerful tool for studying the structure, function, and dynamics of glycans in living cells and organisms. This guide provides a comprehensive comparison of two key compounds used in these studies: N-Acetyllactosamine Heptaacetate and its unacetylated counterpart, N-Acetyllactosamine. Understanding the distinct properties of these molecules is crucial for designing effective metabolic labeling experiments and accurately interpreting their results.
Introduction to N-Acetyllactosamine and its Role in Glycosylation
N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide variety of N-linked and O-linked glycans, as well as glycolipids.[1] The presence and arrangement of LacNAc units on cell surface glycans play critical roles in cell signaling, cell adhesion, and immune responses. Metabolic labeling with LacNAc analogs allows researchers to track the biosynthesis and trafficking of these important glycoconjugates.
The Key Difference: Acetylation and its Impact on Performance
The primary distinction between this compound and unacetylated N-Acetyllactosamine lies in the presence of seven acetate (B1210297) groups on the former. This chemical modification has profound implications for the compound's utility in metabolic labeling, primarily by enhancing its cell permeability. Unacetylated sugars are generally polar molecules and thus have difficulty crossing the hydrophobic cell membrane. In contrast, the acetate groups in this compound increase its lipophilicity, facilitating its passive diffusion into the cell.[2][3][4]
Once inside the cell, it is presumed that cytosolic esterases cleave the acetate groups, releasing the native N-Acetyllactosamine.[2][3][4] This unacetylated form can then be utilized by the cell's glycosylation machinery and incorporated into growing glycan chains.
Performance Comparison: A Data-Informed Perspective
| Feature | This compound | Unacetylated N-Acetyllactosamine | Rationale / Supporting Evidence |
| Cell Permeability | High | Low | Acetylation increases lipophilicity, enabling passive diffusion across the cell membrane. Unacetylated sugars are polar and require transporters, which may not be readily available for LacNAc.[2][3][4] |
| Incorporation Efficiency | Expected to be High | Expected to be Low | Enhanced cell uptake of the acetylated form leads to higher intracellular concentrations, making it more available for metabolic pathways.[2][3] |
| Required Concentration | Lower | Higher | Due to efficient uptake, lower concentrations of the acetylated form are likely needed to achieve significant labeling. |
| Potential for Toxicity | Possible at high concentrations | Generally low | Incomplete deacetylation of per-acetylated sugars can potentially lead to cellular toxicity.[3] |
| Solubility | Higher in organic solvents | Higher in aqueous solutions | The hydrophobic nature of the acetylated form and the hydrophilic nature of the unacetylated form dictate their respective solubilities. |
Experimental Protocols
The following are generalized protocols for metabolic labeling experiments. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 25-100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for uptake and incorporation of the sugar into cellular glycans.
-
Cell Lysis: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any unincorporated sugar. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis of Labeled Glycoproteins: The labeled glycoproteins in the cell lysate can be analyzed by various methods, including:
-
Click Chemistry: If an azide- or alkyne-modified version of this compound is used, the labeled glycans can be visualized or enriched via copper-catalyzed or copper-free click chemistry with a corresponding fluorescent probe or affinity tag.
-
Mass Spectrometry: The released glycans from total cellular glycoproteins can be analyzed by mass spectrometry to confirm the incorporation of N-Acetyllactosamine.[5][6][7]
-
Protocol 2: Comparative Analysis of Acetylated vs. Unacetylated N-Acetyllactosamine
-
Experimental Setup: Plate cells in multiple wells or plates. Prepare labeling media containing a range of concentrations of both this compound and unacetylated N-Acetyllactosamine. Include an unlabeled control group.
-
Labeling and Incubation: Treat the cells with the respective labeling media and incubate for a defined period (e.g., 48 hours).
-
Analysis: After incubation and cell lysis, analyze the incorporation of N-Acetyllactosamine in each experimental group. A quantitative method, such as mass spectrometry-based glycan analysis or flow cytometry analysis of cells labeled with a fluorescent probe via click chemistry, should be used.
-
Data Comparison: Compare the labeling efficiency of the acetylated and unacetylated forms at equivalent concentrations. Assess cell viability in all treatment groups to identify any potential toxicity associated with the labeling compounds.
Visualizing the Process: Pathways and Workflows
To better understand the mechanisms and experimental design, the following diagrams illustrate the metabolic pathway and a general experimental workflow.
Caption: Hypothesized metabolic pathway of this compound.
Caption: General workflow for comparing labeling efficiency.
Conclusion
Based on established principles of metabolic glycan engineering, this compound is expected to be a more effective metabolic labeling agent than its unacetylated counterpart due to significantly enhanced cell permeability. The acetate groups act as a pro-drug functionality, facilitating entry into the cell where the native disaccharide is then released for incorporation into glycans. Researchers should consider the trade-offs between higher efficiency and the potential for toxicity at elevated concentrations when designing their experiments. The provided protocols and workflows offer a starting point for the systematic evaluation of these compounds in specific cellular contexts, ultimately enabling a more precise and insightful investigation of the glycome.
References
- 1. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometric Quantification of N-Linked Glycans by Reference to Exogenous Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficiency of different acetylated glycosyl donors
A Comprehensive Guide to the Efficiency of Acetylated Glycosyl Donors
In the realm of synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the successful assembly of complex oligosaccharides and glycoconjugates. Acetylated glycosyl donors, a class of "disarmed" donors, offer a unique combination of stability and reactivity that makes them valuable tools for researchers.[1] This guide provides a comparative analysis of the efficiency of various acetylated glycosyl donors, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Unveiling the Reactivity of Acetylated Glycosyl Donors
The reactivity of a glycosyl donor is intricately linked to the nature of its anomeric leaving group and the protecting groups on the carbohydrate backbone. Acetyl groups, being electron-withdrawing, generally decrease the reactivity of the donor compared to ether-type protecting groups like benzyl (B1604629) ethers (the "armed-disarmed" concept).[1] This reduced reactivity can be advantageous in stepwise glycosylation strategies, allowing for selective activation of more reactive "armed" donors in the presence of "disarmed" acetylated donors.[1]
The efficiency of a glycosylation reaction is not solely dependent on the donor but is a result of the interplay between the donor, the glycosyl acceptor, the promoter (activator), and the reaction conditions. The choice of promoter is particularly critical for activating the relatively stable acetylated donors.
Comparative Analysis of Common Acetylated Glycosyl Donors
The following sections delve into the characteristics and performance of several widely used acetylated glycosyl donors.
Glycosyl Trichloroacetimidates
Acetylated glycosyl trichloroacetimidates are highly popular due to their ease of preparation, stability, and efficient activation under mild Lewis acidic conditions.[2][3] They are often considered one of the most efficient methods for O-glycoside bond formation.[2]
Activation: Catalytic amounts of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are commonly used.[1][2]
Glycosyl Bromides and Fluorides
Glycosyl bromides and fluorides represent another important class of donors. Their activation profiles differ significantly, allowing for orthogonal glycosylation strategies.[1]
-
Glycosyl Bromides: Typically activated by silver trifluoromethanesulfonate (AgOTf).[1]
-
Glycosyl Fluorides: Require more complex activation systems, such as HfCp₂Cl₂/AgOTf.[1]
Thioglycosides
Thioglycosides are valued for their stability across a wide range of reaction conditions, making them suitable for multi-step syntheses. Their activation requires more potent electrophilic promoters.
Activation: Common activators include N-iodosuccinimide/triflic acid (NIS/TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).[1]
Glycosyl Acetates
While β-configured peracetylated sugars are readily accessible, their use as glycosyl donors can sometimes lead to unsatisfactory yields due to side reactions.[4] However, optimized protocols can significantly improve their efficiency.
Activation: Lewis acids like BF₃·OEt₂ or TMSOTf are used, and a subsequent reacetylation step can improve yields by converting partially unprotected glycosides to the desired peracetylated products.[4]
Quantitative Comparison of Glycosylation Efficiency
To provide a clear comparison, the following table summarizes experimental data from various studies. It is important to note that direct comparison can be challenging due to variations in glycosyl acceptors, promoters, and reaction conditions across different experiments.
| Glycosyl Donor Type | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Peracetylated β-D-glucose | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 0 → rt | 16 | 85 (after reacetylation) | Predominantly β | [4] |
| Peracetylated β-D-galactose | Allyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 0 → rt | 16 | 91 (after reacetylation) | Predominantly β | [4] |
| Glucosyl Trichloroacetimidate (B1259523) | Fmoc-L-Ser-OBn | Sc(OTf)₃ | CH₂Cl₂ | rt | 1.5 | 85 | β | [5] |
| Galactosyl Trichloroacetimidate | Fmoc-L-Ser-OBn | InBr₃ | CH₂Cl₂ | rt | 1.5 | 88 | β | [5] |
| Sialyl Thioglycoside (TFA at O-9) | Acceptor 3 | NIS/TfOH | CH₂Cl₂ | -40 | 1 | ~60 | 16:1 | [6][7] |
| Sialyl Thioglycoside (ClAc at O-9) | Acceptor 3 | NIS/TfOH | CH₂Cl₂ | -40 | 1.5 | ~55 | 13:1 | [6][7] |
Experimental Protocols
General Procedure for Glycosylation using Peracetylated Sugars and BF₃·OEt₂
This protocol is adapted from a high-yielding synthesis of allyl glycosides.[4]
-
A solution of the peracetylated sugar (1.0 equiv) and allyl alcohol (2.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is prepared under an argon atmosphere.
-
The reaction mixture is cooled to 0°C.
-
Boron trifluoride etherate (BF₃·OEt₂) (0.59 mmol per mmol of donor) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
Upon completion, the reaction is quenched, and a reacetylation step using acetic anhydride (B1165640) and pyridine (B92270) is performed to improve the yield of the peracetylated product.
-
The final product is purified by chromatography.
General Procedure for Glycosylation using Glycosyl Trichloroacetimidates and a Lewis Acid Promoter
This procedure is based on the glycosylation of amino acids.[5]
-
The glycosyl trichloroacetimidate donor (1.2 equiv) and the glycosyl acceptor (1.0 equiv) are dissolved in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
The appropriate Lewis acid promoter (e.g., Sc(OTf)₃ or InBr₃, 0.2 equiv) is added to the mixture.
-
The reaction is stirred at room temperature for 1.5 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
The mixture is then diluted, washed, dried, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing Glycosylation Pathways
To better understand the processes involved in glycosylation, the following diagrams illustrate a general experimental workflow and a simplified reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of glycosyl donors: a supramer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Comparison of glycosyl donors: a supramer approach [beilstein-journals.org]
Validating N-Acetyllactosamine Incorporation into Glycans: A Comparative Guide to Mass Spectrometry Techniques
The incorporation of N-acetyllactosamine (LacNAc) units to form poly-N-acetyllactosamine chains is a critical glycosylation event that modulates a wide range of biological processes, from cell adhesion to immune signaling. For researchers in glycobiology and drug development, accurately validating the enzymatic addition of LacNAc to glycans is paramount. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering high sensitivity and detailed structural information.
This guide provides an objective comparison of the two most common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), for the validation of LacNAc incorporation. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal method for their specific needs.
Comparison of Mass Spectrometry Techniques for LacNAc Analysis
Choosing between MALDI-TOF and ESI-MS for validating LacNAc incorporation depends on several factors, including the desired level of structural detail, required sensitivity, and sample throughput.
| Feature | MALDI-TOF MS | ESI-MS |
| Ionization Principle | Analyte co-crystallized with a matrix is ionized by a laser pulse. | Analyte in solution is nebulized and ionized in a strong electric field. |
| Primary Ions | Primarily singly charged ions ([M+Na]⁺, [M+K]⁺). | Forms multiply charged ions ([M+nH]ⁿ⁺). |
| Sample Preparation | Requires co-crystallization with a matrix. Derivatization (e.g., permethylation) is common to improve sensitivity and stability. | Direct infusion or coupling with liquid chromatography (LC). |
| Throughput | High-throughput capability, suitable for rapid screening of many samples. | Lower throughput, especially when coupled with LC for in-depth analysis. |
| Sensitivity | Generally lower sensitivity for minor glycan species. | Higher sensitivity, particularly when coupled with LC, for detecting low-abundance glycans. |
| Structural Information | Provides molecular weight information. Tandem MS (TOF/TOF) can yield fragmentation data for structural elucidation. | Can be coupled with various fragmentation techniques (e.g., CID, HCD, ETD) for detailed structural and linkage analysis, including isomeric differentiation. |
| Quantitative Analysis | Relative quantification is common. Absolute quantification is possible with standards but can be challenging due to matrix effects. | Both relative and absolute quantification are well-established, especially with LC-MS. Label-free and stable isotope labeling methods are available. |
| Tolerance to Contaminants | More tolerant to salts and buffers. | Less tolerant to salts and detergents, often requiring extensive sample cleanup. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments in the validation of LacNAc incorporation.
Protocol 1: In Vitro Enzymatic Incorporation of LacNAc
This protocol describes the enzymatic addition of a LacNAc unit to a model glycoprotein (B1211001), such as fetuin, which has known N-glycan structures.
Materials:
-
Model glycoprotein (e.g., bovine fetuin)
-
β-1,4-galactosyltransferase (β4GalT)
-
UDP-galactose (UDP-Gal)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MnCl₂
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
10 µg of the model glycoprotein
-
1 mM UDP-Gal
-
1 mM UDP-GlcNAc
-
1 µL of β4GalT (e.g., 1 U/µL)
-
Reaction buffer to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Terminate the reaction by heating the sample at 95°C for 5 minutes.
-
The resulting glycoprotein with incorporated LacNAc is now ready for glycan release and analysis.
Protocol 2: N-Glycan Release and Purification
This protocol details the release of N-glycans from the glycoprotein backbone using PNGase F.
Materials:
-
Glycoprotein sample from Protocol 1
-
PNGase F
-
Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, with 0.5% SDS and 50 mM DTT
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1% NP-40
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Add 10 µL of Denaturation Buffer to the glycoprotein sample and incubate at 95°C for 10 minutes.
-
Cool the sample to room temperature and add 80 µL of Reaction Buffer.
-
Add 2 µL of PNGase F (e.g., 500 U/µL) and incubate at 37°C overnight.
-
To separate the released glycans from the protein, use a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 5% acetic acid to elute the glycans. The deglycosylated protein will be retained.
-
-
Dry the eluted glycans in a vacuum centrifuge.
Protocol 3: Permethylation of N-Glycans for MALDI-TOF MS
Permethylation is a common derivatization technique that replaces all hydroxyl and N-acetyl protons with methyl groups, enhancing ionization efficiency and stabilizing sialic acids for MALDI-TOF MS analysis.
Materials:
-
Dried N-glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Water
Procedure:
-
Dissolve the dried N-glycans in 100 µL of DMSO.
-
Add a slurry of NaOH in DMSO and vortex for 10 minutes.
-
Add 50 µL of methyl iodide and vortex for 10 minutes.
-
Quench the reaction by adding 1 mL of water.
-
Extract the permethylated glycans by adding 1 mL of dichloromethane and vortexing.
-
Collect the lower dichloromethane layer and wash it twice with water.
-
Dry the dichloromethane layer in a vacuum centrifuge.
-
The permethylated glycans are now ready for MALDI-TOF MS analysis.
Mandatory Visualizations
The following diagrams illustrate key aspects of the validation process for N-Acetyllactosamine incorporation.
Caption: Experimental workflow for validating LacNAc incorporation.
Caption: LacNAc in cancer immune evasion.
Caption: Logical flow of validation.
Purity Under the Magnifying Glass: HPLC Analysis of N-Acetyllactosamine Heptaacetate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex carbohydrates like N-Acetyllactosamine Heptaacetate, a crucial intermediate in glycobiology and drug discovery, ensuring high purity is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data. The objective is to offer a clear rationale for selecting the most appropriate analytical method for this fully acetylated disaccharide.
The Gold Standard: Reversed-Phase HPLC for Purity Determination
HPLC is a cornerstone technique for the analysis of carbohydrates and their derivatives. For a peracetylated compound like this compound, which possesses increased hydrophobicity compared to its parent sugar, reversed-phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility.
A typical RP-HPLC analysis separates the target compound from potential impurities such as unreacted starting materials, partially acetylated intermediates, and side-products formed during the synthesis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC for this compound
This protocol outlines a standard method for the purity analysis of synthesized this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Detector: A UV detector set to a low wavelength (e.g., 210 nm) is suitable for detecting the acetyl groups. Alternatively, a Refractive Index (RI) detector can be used, although it is generally less sensitive.[1] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be employed for more sensitive and specific detection.
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes. The exact gradient will need to be optimized based on the specific column and system.
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (UV) or RI detection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for the purity assessment of acetylated sugars. The choice of technique often depends on the specific information required, available instrumentation, and the nature of the potential impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, reproducible, non-destructive. | May require chromophores for sensitive UV detection; RI detection is less sensitive.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity, provides structural information. | Requires derivatization to increase volatility, which can be complex and introduce artifacts.[2] |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of anions on an ion-exchange column with sensitive detection of carbohydrates. | Highly sensitive for non-derivatized carbohydrates, no need for chromophores. | Not ideal for fully acetylated, neutral compounds; primarily used for analyzing parent oligosaccharides.[3] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative analysis. | Low resolution, not quantitative, less sensitive than other methods. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities without separation. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. |
Hypothetical Performance Data
To illustrate the comparative performance, the following table presents hypothetical data for the purity analysis of a synthesized batch of this compound using different techniques.
| Method | Purity (%) | Limit of Detection (LOD) | Analysis Time (per sample) | Key Observation |
| RP-HPLC (UV) | 98.5 | 1 µg/mL | 45 min | Main peak with two minor impurities detected. |
| GC-MS (after derivatization) | 98.2 | 0.1 µg/mL | 60 min | Confirmed identity of the main peak and one impurity. |
| HPAEC-PAD | Not Applicable | - | - | Not suitable for the direct analysis of the acetylated product. |
| ¹H NMR | >95 (by integration) | ~1 mg | 20 min | Confirmed the structure of the main product; minor impurities not well-resolved. |
Conclusion
For routine quality control and accurate purity determination of synthesized this compound, Reversed-Phase High-Performance Liquid Chromatography stands out as the most suitable method. It provides a reliable, quantitative, and high-resolution analysis. While techniques like GC-MS and NMR offer valuable structural information and can be used as complementary methods for characterization and impurity identification, HPLC remains the workhorse for assessing the purity of the final product in a research and drug development setting. The choice of detector for HPLC will depend on the required sensitivity, with UV being a good starting point and ELSD or MS offering enhanced performance.
References
Verifying the Structure of N-Acetyllactosamine Heptaacetate: An NMR-Based Comparative Guide
For researchers in glycobiology and drug development, unequivocal structural verification of synthesized carbohydrate intermediates is paramount. This guide provides a comparative analysis of N-Acetyllactosamine Heptaacetate using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the three-dimensional structure of molecules. To offer a clear benchmark, we compare its spectral features with those of the closely related and well-characterized lactose (B1674315) octaacetate. This comparison, supported by detailed experimental protocols and data, will aid researchers in confirming the successful synthesis and purity of their this compound products.
Performance Comparison: this compound vs. Lactose Octaacetate
The primary distinction between this compound and Lactose Octaacetate lies in the substitution at the C-2 position of the glucose unit. In this compound, this position is occupied by an N-acetyl group (-NHAc), whereas in Lactose Octaacetate, it is an O-acetyl group (-OAc). This structural difference leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra, providing a clear method for differentiation and structural confirmation.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Proton | Lactose Octaacetate (δ, ppm, Multiplicity, J Hz) | This compound (Expected δ, ppm) | Key Differentiating Feature |
| H-1 (Glc) | 6.25 (d, J=3.8) | ~5.8 - 6.0 | The presence of the N-acetyl group at C-2 is expected to slightly shield the anomeric proton H-1 of the GlcNAc residue, resulting in an upfield shift compared to the O-acetylated glucose in lactose octaacetate. |
| H-2 (Glc) | 5.05 (dd, J=8.5, 9.5) | ~4.0 - 4.2 | Significant upfield shift of the H-2 proton in the GlcNAc residue due to the replacement of the electron-withdrawing O-acetyl group with the N-acetyl group. |
| H-1' (Gal) | 4.56 (d, J=8.0) | ~4.5 | The chemical shift of the anomeric proton of the galactose residue should be similar in both compounds as the structural difference is remote. |
| Acetyl (OAc) | 1.96 - 2.22 (multiple s) | 1.9 - 2.2 (multiple s) | Both compounds exhibit multiple singlets for the O-acetyl protons. |
| Acetyl (NAc) | N/A | ~1.9 - 2.1 (s) | A distinct singlet for the N-acetyl protons is a key identifier for this compound. |
| Ring Protons | 3.61 - 5.66 (m) | 3.5 - 5.5 (m) | The overall pattern of the ring protons will differ, particularly around the C-2 position of the glucose/glucosamine unit. |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Carbon | Lactose Octaacetate (δ, ppm) | This compound (Expected δ, ppm) | Key Differentiating Feature |
| C-1 (Glc) | 89.2 (α), 91.5 (β) | ~90 - 92 | Minor shifts expected for the anomeric carbon. |
| C-2 (Glc) | 69.5 (α), 70.8 (β) | ~53 - 55 | A significant upfield shift of the C-2 carbon in the GlcNAc residue is the most prominent difference due to the direct attachment of the nitrogen atom. |
| C-1' (Gal) | 101.9 (α), 101.0 (β) | ~101 - 102 | Minimal change expected for the galactose anomeric carbon. |
| Acetyl (C=O) | 168.8 - 170.3 | 169 - 171 | The carbonyl carbons of the O-acetyl groups will have similar chemical shifts. |
| Acetyl (NAc, C=O) | N/A | ~170 - 172 | The carbonyl carbon of the N-acetyl group will appear in a similar region to the O-acetyl carbonyls. |
| Acetyl (CH₃) | 20.5 - 20.9 | 20.5 - 21.0 | The methyl carbons of the O-acetyl groups will be in a similar range. |
| Acetyl (NAc, CH₃) | N/A | ~23 - 24 | The methyl carbon of the N-acetyl group is expected to be deshielded compared to the O-acetyl methyl carbons, providing another key distinguishing signal. |
| Ring Carbons | 60.8 - 82.1 | 61 - 79 | Shifts in the chemical environment of other ring carbons, particularly C-1 and C-3 of the GlcNAc unit, are also expected. |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The values provided are based on general knowledge of NMR spectroscopy of acetylated carbohydrates.
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data for structural verification.
Synthesis and Purification of this compound (General Procedure)
A common method for the synthesis of this compound involves the peracetylation of N-Acetyllactosamine.
-
Acetylation: N-Acetyllactosamine is dissolved in a mixture of acetic anhydride (B1165640) and a catalyst, such as sodium acetate (B1210297) or pyridine.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then poured into ice-water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
NMR Analysis Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) and phase correction.
-
Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
To confirm the structure and assign all proton and carbon signals unequivocally, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Visualization of Experimental Workflow and Structure
The following diagrams illustrate the general workflow for NMR analysis and the key structural features of this compound.
A Researcher's Guide to Modulating Cell Surface Glycosylation: A Comparative Analysis of Peracetylated Monosaccharides
For researchers, scientists, and drug development professionals, the ability to modulate and study cellular glycosylation is a critical aspect of understanding disease progression and developing novel therapeutics. This guide provides a comparative overview of the performance of key peracetylated monosaccharides in various cell lines, offering insights into their utility as metabolic precursors for altering cell surface glycans.
While N-Acetyllactosamine Heptaacetate is a valuable biochemical reagent in glycobiology, its direct application and documented performance in cell culture for modifying glycosylation are not extensively reported in publicly available literature. Therefore, this guide will focus on well-characterized and commonly used alternatives: Peracetylated N-acetylgalactosamine (Ac4GalNAz) and Peracetylated N-acetylmannosamine (Ac4ManNAc). We will delve into their mechanisms of action, present available quantitative data from studies on different cell lines, and provide detailed experimental protocols to aid in the design and execution of your research.
Unveiling the Metabolic Machinery: How Peracetylated Sugars Modify Glycans
Peracetylated monosaccharides are cell-permeable precursors that can be metabolized by cells and incorporated into their glycan structures. The acetyl groups enhance their lipophilicity, facilitating their passage across the cell membrane. Once inside the cell, cellular esterases remove the acetyl groups, and the unmasked sugar is then processed through the cell's natural metabolic pathways to be incorporated into glycoproteins and glycolipids.
This metabolic labeling approach allows for the introduction of modified sugars into the cellular glycocalyx, enabling a range of applications from visualizing glycan trafficking to altering cell adhesion and signaling.
Comparative Performance in Cell Lines
The choice of peracetylated monosaccharide depends on the specific research question and the desired outcome. Ac4GalNAz is primarily used to probe O-GlcNAcylation, a type of intracellular glycosylation, due to its metabolic conversion to UDP-GlcNAz.[1][2] Ac4ManNAc, on the other hand, serves as a precursor for sialic acid biosynthesis, allowing for the modulation of cell surface sialylation.[3][4]
The following table summarizes the observed effects and cytotoxicity of Ac4GalNAz and Ac4ManNAc in commonly used cell lines. It is important to note that optimal concentrations and incubation times can vary significantly between cell types and experimental conditions.
| Compound | Cell Line | Concentration | Incubation Time | Observed Effects | Cytotoxicity | Reference |
| Ac4GalNAz | Jurkat | Not Specified | 3 days | Metabolic labeling of azidoglycoproteins for proteomic analysis. | Not Specified | [1] |
| CHO | Not Specified | Not Specified | Biosynthesis of UDP-GlcNAz and labeling of nucleocytoplasmic proteins. | Not Specified | [1] | |
| Ac4ManNAc | HeLa | 250 µM, 500 µM | 48 hours | No significant toxicity observed. | Non-toxic at tested concentrations. | [5] |
| CHO | 250 µM, 500 µM | 48 hours | Decreased cell viability to ~82% and ~68% respectively. | Moderate cytotoxicity at higher concentrations. | [5] | |
| DMRV/hIBM Myocytes | Not Specified | Not Specified | Increased cellular sialylation more efficiently than natural precursors. | Not Specified | [3] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the use of peracetylated monosaccharides for metabolic glycan labeling.
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GalNAz
This protocol is adapted from studies demonstrating the use of Ac4GalNAz for labeling intracellular O-GlcNAcylated proteins.[1][6]
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotinylated alkyne probe (for click chemistry)
-
Copper(I)-TBTA ligand solution
-
Sodium ascorbate
-
Tris-HCl buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Prepare a stock solution of Ac4GalNAz in DMSO. The final concentration of Ac4GalNAz in the culture medium will need to be optimized for your cell line but can range from 25 to 100 µM. Incubate the cells with Ac4GalNAz for 1 to 3 days.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To conjugate a reporter molecule (e.g., biotin) to the azide-modified glycans, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In a typical reaction, incubate the cell lysate with a biotinylated alkyne probe, a copper(I) source (premixed with a stabilizing ligand like TBTA), and a reducing agent like sodium ascorbate.
-
Enrichment of Labeled Proteins: After the click reaction, enrich the biotinylated proteins using streptavidin-agarose beads.
-
Analysis: The enriched proteins can be analyzed by SDS-PAGE and Western blotting using an anti-biotin antibody or subjected to mass spectrometry for identification.
Protocol 2: Modulating Cell Surface Sialylation with Ac4ManNAc
This protocol is based on studies using Ac4ManNAc to increase cellular sialylation.[3][7]
Materials:
-
Cell line of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
Peracetylated N-acetylmannosamine (Ac4ManNAc)
-
DMSO (for stock solution)
-
Lectin staining reagents (e.g., FITC-conjugated Sambucus nigra agglutinin (SNA) for α-2,6-sialic acids or Maackia amurensis lectin II (MAL-II) for α-2,3-sialic acids)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Ac4ManNAc (e.g., 10-100 µM) for 24 to 72 hours.
-
Lectin Staining: After treatment, wash the cells with PBS and incubate them with a fluorescently labeled lectin specific for the sialic acid linkage of interest (e.g., FITC-SNA).
-
Analysis: Analyze the cells by flow cytometry to quantify the increase in cell surface sialylation or visualize the changes in sialylation patterns using fluorescence microscopy.
Visualizing the Pathways
To better understand the metabolic routes of these peracetylated sugars, the following diagrams illustrate the key steps involved.
Caption: Metabolic pathway of Ac4GalNAz leading to O-GlcNAcylation.
Caption: Metabolic pathway of Ac4ManNAc leading to sialylation.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing the effects of different peracetylated monosaccharides is crucial for obtaining reliable and reproducible data.
Caption: Workflow for comparing peracetylated monosaccharides.
Conclusion
While direct experimental data on the performance of this compound in cell lines remains elusive in the current body of scientific literature, this guide provides a robust framework for researchers interested in modulating cellular glycosylation. By focusing on the well-documented alternatives, Ac4GalNAz and Ac4ManNAc, we have outlined their mechanisms, provided comparative data, and detailed experimental protocols. The provided diagrams offer a clear visualization of the underlying metabolic pathways and a logical experimental workflow. As research in glycobiology continues to expand, it is anticipated that the roles and applications of a wider range of peracetylated sugars, including derivatives of N-acetyllactosamine, will be further elucidated, opening new avenues for scientific discovery and therapeutic intervention.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic cross-talk allows labeling of O-linked beta-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of N-acetylmannosamine (ManNAc) analogue-resistant cell lines as improved hosts for sialic acid engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of N-Acetyllactosamine Heptaacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the cellular uptake of N-Acetyllactosamine Heptaacetate and other acetylated monosaccharides. The information is supported by experimental data and detailed protocols to assist in the design and interpretation of studies involving metabolic glycoengineering and drug delivery.
Introduction to Acetylated Monosaccharides and Cellular Uptake
Unmodified monosaccharides often exhibit poor permeability across the lipophilic cell membrane, limiting their use in various cellular applications. Acetylation of the hydroxyl groups of monosaccharides is a widely adopted strategy to enhance their cellular uptake. The increased lipophilicity of the resulting peracetylated sugar facilitates its passive diffusion across the cell membrane. Once inside the cell, non-specific intracellular esterases hydrolyze the acetyl groups, releasing the native sugar for participation in cellular metabolic pathways. This approach has been shown to significantly increase the intracellular concentration of desired monosaccharides compared to the administration of their unmodified counterparts. For instance, acetylated N-acetylmannosamine (ManNAc) analogues have been reported to be metabolized up to 900-fold more efficiently than their natural counterparts.[1][2]
Quantitative Comparison of Cellular Uptake
While direct comparative studies quantifying the uptake of a broad range of peracetylated monosaccharides in a single system are limited, data from various studies provide insights into the relative uptake efficiencies. The following table summarizes available quantitative data and highlights the general principles of enhanced uptake for acetylated sugars.
| Compound | Cell Line | Fold Increase in Uptake/Metabolism (Compared to non-acetylated form) | Key Findings |
| Peracetylated N-acetylmannosamine (Ac4ManNAc) analogues | Various | Up to 900-fold | Peracetylation dramatically increases metabolic efficiency.[1][3] |
| Butanoylated ManNAc analogues | Jurkat cells | ~3 to 5-fold lower concentration needed for effective labeling compared to Ac4ManNAz | Longer acyl chains can further enhance uptake efficiency compared to acetylation.[4] |
| 6-O-acetyl-N-acetylglucosamine (6-Ac-GlcNAc) | Human CD4+ T cells | Increased membrane permeability compared to GlcNAc | Selective acetylation can be sufficient to improve cellular uptake.[5] |
| Peracetylated azidosugar analogues (Ac4GlcNAz, Ac4GalNAz, Ac3FucNAz) | P. shigelloides, V. vulnificus, H. pylori | Significantly higher levels of cell surface labeling compared to unprotected sugars | Acetylation is a crucial strategy for metabolic labeling in bacteria lacking efficient monosaccharide transporters.[6] |
Experimental Protocols
Accurate quantification of cellular uptake is critical for evaluating the efficacy of acetylated monosaccharides. Below are detailed methodologies for key experiments.
Cellular Uptake Assay using Radiolabeled Monosaccharides
This method is a classic and sensitive approach to quantify the uptake of a specific molecule.
Materials:
-
Radiolabeled acetylated monosaccharide (e.g., [³H]- or [¹⁴C]-labeled this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a desired density and allow them to adhere and grow overnight.
-
Incubation: Remove the culture medium and wash the cells with PBS. Add medium containing the radiolabeled acetylated monosaccharide at the desired concentration.
-
Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Washing: To terminate the uptake, rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabeled compound.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of intracellular radiolabeled monosaccharide by comparing the counts per minute (CPM) to a standard curve of the radiolabeled compound. Normalize the data to the total protein content of the cell lysate.
Quantification of Intracellular Monosaccharides by LC-MS/MS
This method allows for the direct and label-free quantification of intracellular monosaccharides.
Materials:
-
Cell culture reagents
-
Ice-cold PBS
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Internal standard (a stable isotope-labeled version of the analyte, if available)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the acetylated monosaccharide of interest as described above.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, including an internal standard for quantification.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a chromatographic method to separate the monosaccharide of interest from other cellular components. Use multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Data Analysis: Quantify the intracellular concentration of the monosaccharide by comparing its peak area to that of the internal standard and a standard curve of the pure compound. Normalize the results to the cell number or protein concentration.
Visualizations
Signaling Pathway: Cellular Uptake and Metabolism of Acetylated Monosaccharides
Caption: Cellular uptake and metabolism of acetylated monosaccharides.
Experimental Workflow: LC-MS/MS Quantification of Intracellular Monosaccharides
Caption: Workflow for LC-MS/MS-based quantification of intracellular monosaccharides.
References
- 1. Characterization of the cellular uptake and metabolic conversion of acetylated N-acetylmannosamine (ManNAc) analogues to sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of chemical versus enzymatic synthesis of N-Acetyllactosamine
For Researchers, Scientists, and Drug Development Professionals
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit found in a wide array of complex glycans that play crucial roles in cellular recognition, signaling, and immune responses. As a key building block for the synthesis of bioactive oligosaccharides and glycoconjugates, the efficient and selective production of LacNAc is of significant interest in drug discovery and development. This guide provides a comparative analysis of the two primary approaches for LacNAc synthesis: traditional chemical methods and modern enzymatic catalysis. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Comparing Chemical and Enzymatic Synthesis of LacNAc
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Typical Yield | 60-70% (can be lower or higher depending on the specific reaction and protecting group strategy) | 35-98% (highly dependent on enzyme, substrates, and reaction conditions) |
| Purity | Often requires extensive purification to remove stereoisomers and byproducts from protecting group manipulations. | Generally high purity with specific regio- and stereoselectivity, major byproduct is often the β(1→6) isomer. |
| Reaction Time | Multi-step process that can take several days to weeks, including protection and deprotection steps. | Can range from minutes to several hours for the core reaction.[1] |
| Stereoselectivity | Can be challenging to control, often resulting in a mixture of α and β anomers. | Highly specific, yielding predominantly the desired β(1→4) linkage. |
| Reaction Conditions | Often requires harsh conditions, including strong acids/bases, heavy metal catalysts, and anhydrous solvents. | Typically performed in aqueous buffers under mild pH and temperature conditions. |
| Substrate Scope | Broader substrate scope, allowing for the introduction of non-natural modifications. | Generally limited to natural substrates, although some enzymes exhibit broader specificity. |
| Scalability | Can be challenging to scale up due to the complexity of the reactions and purification. | More amenable to large-scale production, especially with immobilized enzymes.[2] |
| Cost-Effectiveness | Can be expensive due to the cost of starting materials, protecting group reagents, and purification. | Can be more cost-effective, particularly when using whole-cell catalysts or immobilized enzymes. |
Experimental Protocols
Chemical Synthesis: A Representative Koenigs-Knorr Glycosylation Approach
The Koenigs-Knorr reaction is a classic method for glycosidic bond formation. The following is a generalized protocol for the synthesis of a LacNAc derivative, which involves the coupling of a protected galactose donor to a protected N-acetylglucosamine acceptor.
Materials:
-
Peracetylated galactosyl bromide (glycosyl donor)
-
Protected N-acetylglucosamine derivative (e.g., benzyl (B1604629) 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside) (glycosyl acceptor)
-
Silver triflate or other heavy metal salt promoter
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves
-
Triethylamine
-
Methanol
-
Sodium methoxide (B1231860)
-
Palladium on carbon (for debenzylation)
-
Hydrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Glycosylation: The glycosyl acceptor and molecular sieves are stirred in anhydrous dichloromethane. The silver triflate promoter is added, and the mixture is cooled. A solution of the peracetylated galactosyl bromide in anhydrous dichloromethane is then added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed with sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate (B86663) and concentrated. The crude product is purified by silica gel column chromatography to yield the protected disaccharide.
-
Deprotection (Deacetylation): The protected disaccharide is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until all acetyl groups are removed (monitored by TLC). The reaction is then neutralized with acidic resin, filtered, and concentrated.
-
Deprotection (Debenzylation): The deacetylated product is dissolved in methanol, and palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere until the benzyl protecting groups are cleaved.
-
Final Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The final product, N-acetyllactosamine, is purified by a final chromatographic step or recrystallization. A 63% yield has been reported for the synthesis of a related N-acetyllactosamine-containing compound using this method.
Enzymatic Synthesis: Using β-Galactosidase for Transglycosylation
Enzymatic synthesis offers a more direct and stereoselective route to LacNAc. This protocol utilizes the transglycosylation activity of β-galactosidase.
Materials:
-
Lactose (glycosyl donor)
-
N-acetylglucosamine (GlcNAc) (glycosyl acceptor)
-
β-Galactosidase from Bacillus circulans
-
Sodium phosphate (B84403) buffer (pH 6.0)
-
Organic co-solvent (e.g., cyclohexane), optional
-
Cation exchange resin
-
Activated charcoal
-
Ethanol
Procedure:
-
Reaction Setup: Lactose and GlcNAc are dissolved in sodium phosphate buffer. In some cases, an organic co-solvent like cyclohexane (B81311) (e.g., 20% v/v) can be added to improve the yield.[3]
-
Enzymatic Reaction: The β-galactosidase is added to the substrate solution, and the mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC).
-
Enzyme Inactivation and Initial Purification: Once the optimal yield is reached, the reaction is stopped by heating to denature the enzyme. The denatured enzyme is removed by centrifugation or filtration.
-
Purification of LacNAc: The supernatant is passed through a cation exchange resin to remove any remaining protein and other charged impurities. The eluate is then treated with activated charcoal to decolorize the solution.
-
Final Isolation: The solution is concentrated, and LacNAc is precipitated by the addition of ethanol. The resulting solid is collected by filtration and dried. Yields of up to 54% have been achieved with immobilized β-galactosidase.[1]
Visualizing the Synthesis Workflows
To further illustrate the distinct methodologies, the following diagrams, generated using the DOT language, outline the key steps in both chemical and enzymatic synthesis of N-Acetyllactosamine.
Caption: Chemical Synthesis Workflow for N-Acetyllactosamine.
Caption: Enzymatic Synthesis Workflow for N-Acetyllactosamine.
Conclusion
The choice between chemical and enzymatic synthesis of N-Acetyllactosamine depends heavily on the specific requirements of the research or application. Chemical synthesis, while versatile, is often a lengthy and complex process that requires significant expertise in carbohydrate chemistry to manage protecting groups and control stereochemistry. In contrast, enzymatic synthesis offers a more straightforward, environmentally friendly, and highly selective alternative that is well-suited for producing the natural β(1→4)-linked isomer in high purity. For applications requiring large quantities of LacNAc or its derivatives, enzymatic methods, particularly those employing immobilized enzymes, present a more scalable and economically viable solution.[2] As enzyme engineering and discovery continue to advance, the utility and scope of enzymatic synthesis in glycobiology and drug development are expected to expand even further.
References
- 1. Efficient synthesis of N-acetyllactosamine using immobilized β-galactosidase on a novel 3D polymer support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of N-acetyllactosamine in aqueous-organic reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyllactosamine Heptaacetate: A Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult the Safety Data Sheet (SDS) provided with your specific product. Emergency contact information can be found in the SDS.[1] This guide provides a comprehensive overview of the proper disposal procedures for N-Acetyllactosamine Heptaacetate, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets to ensure a high standard of laboratory safety and chemical handling.
This compound is a biochemical reagent used in glycobiology research.[2][3] While some sources may classify it as non-hazardous, others indicate potential for acute toxicity, skin and eye irritation, and respiratory irritation.[4] Therefore, a cautious approach to its handling and disposal is recommended.
Immediate Safety and Handling Precautions
Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To prevent eye contact which may cause serious irritation.[4] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use).[1] | To avoid skin contact which can cause irritation.[4] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] | To protect skin from accidental spills. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] | To prevent respiratory tract irritation from dust or aerosols.[4] |
In Case of Exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1][4] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment.[1]
-
Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent paper, gloves), in a suitable, closed, and clearly labeled container.[1][4]
-
For spills, sweep up the solid material, avoiding dust formation, and place it in the designated waste container.[4] Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
-
Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling N-Acetyllactosamine Heptaacetate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Acetyllactosamine Heptaacetate.
This guide provides crucial procedural information for the safe handling of this compound, a biochemical reagent used in glycobiology research.[1][2] Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Area | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hands | Chemical-impermeable gloves | Gloves must be inspected prior to use. The selected gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Body | Protective Clothing, Lab Coat | Wear fire/flame resistant and impervious clothing.[3] A disposable gown made of low-permeability fabric is recommended. |
| Respiratory | Full-face respirator or Self-contained breathing apparatus (SCBA) | Use if exposure limits are exceeded, irritation or other symptoms are experienced, or during firefighting.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[3]
-
Work in a well-ventilated place, such as a chemical fume hood.[3]
-
Set up emergency exits and a designated risk-elimination area.[3]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Use non-sparking tools to prevent fire from electrostatic discharge.[3]
-
Wash hands thoroughly after handling.[5]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store apart from foodstuff containers.[3]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[3]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
